molecular formula C11H19NO3 B153088 tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate CAS No. 276872-90-3

tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate

Numéro de catalogue: B153088
Numéro CAS: 276872-90-3
Poids moléculaire: 213.27 g/mol
Clé InChI: RZXGVMMKJKHHAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXGVMMKJKHHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634626
Record name tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276872-90-3
Record name tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a heterocyclic organic compound featuring a unique spirocyclic scaffold. This structure, which contains both an oxirane and a piperidine ring sharing a single carbon atom, is of significant interest in medicinal chemistry and drug discovery. The incorporation of a three-dimensional spiro-center increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with improved clinical success for drug candidates. This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the applications of this valuable building block.

Chemical and Physical Properties

A summary of the key quantitative data for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is presented in the table below. This information is crucial for its use in synthetic chemistry and for the characterization of its derivatives.

PropertyValueReference
CAS Number 276872-90-3[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Solid
MDL Number MFCD07779386[1]

Chemical Structure

The chemical structure of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is depicted below. The Boc-protecting group on the nitrogen atom makes it a stable intermediate for further chemical modifications.

G cluster_0 C(CH3)3 C(CH3)3 O1 O C(CH3)3->O1 C=O C=O O1->C=O N N C=O->N CH2_1 CH2 N->CH2_1 CH2_2 CH2 CH2_1->CH2_2 C_spiro C CH2_2->C_spiro CH2_3 CH2 C_spiro->CH2_3 O_epoxide O C_spiro->O_epoxide CH2_3->N CH2_4 CH2 O_epoxide->CH2_4 CH2_4->C_spiro

Caption: Chemical structure of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.

Experimental Protocols: Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is not widely published, a representative procedure can be formulated based on general methods for the synthesis of N-Boc protected oxa-azaspirocycles. A common strategy involves the epoxidation of an N-Boc protected piperidine derivative with an exocyclic double bond.

Objective: To synthesize tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate from a suitable precursor.

Materials:

  • tert-Butyl 4-methylene-piperidine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-Butyl 4-methylene-piperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Epoxidation: Cool the solution to 0 °C in an ice bath. Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.

Generalized Synthesis Workflow

The synthesis of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is part of a broader class of reactions for creating spirocyclic systems. The following diagram illustrates a generalized workflow.

G A N-Boc-4-piperidone B tert-Butyl 4-methylene- piperidine-1-carboxylate A->B Wittig Reaction C tert-Butyl 1-oxa-5-azaspiro[2.5]- octane-5-carboxylate B->C Epoxidation (e.g., m-CPBA) D Further Derivatization C->D Deprotection & Functionalization

Caption: Generalized synthesis workflow for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the field of pharmaceutical development. Its utility stems from several key features of its structure:

  • Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid, three-dimensional scaffold. This is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets.

  • Scaffold for Novel Therapeutics: This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[2] Its unique structure is an attractive starting point for developing bioactive molecules, especially in the areas of neurological disorders.[2]

  • Versatility in Organic Synthesis: The Boc-protecting group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This chemical versatility makes it a powerful tool for creating libraries of diverse compounds for high-throughput screening.

While specific signaling pathways directly modulated by this compound are not documented, its importance lies in its role as a precursor to molecules that may interact with various biological targets. The development of novel chemical entities with sp³-rich features is a current focus in medicinal chemistry to explore new areas of chemical space and identify next-generation therapeutics.

References

tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate CAS number 276872-90-3.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 276872-90-3

Disclaimer: Publicly available scientific literature and experimental data specifically for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (CAS 276872-90-3) are limited. This guide provides a comprehensive overview based on the general class of N-Boc protected spirocyclic oxazolidinones and related 1-oxa-5-azaspirocycles, offering insights into their synthesis, properties, and potential applications in research and drug development.

Introduction

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a heterocyclic organic compound featuring a spirocyclic system containing an oxirane and a piperidine ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable intermediate for further chemical modifications, particularly in the field of medicinal chemistry. Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target selectivity and pharmacological properties. While specific biological activity for this exact molecule is not widely reported, its structural motifs are found in various biologically active compounds.

Chemical and Physical Properties

The fundamental properties of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate are summarized below. These are primarily derived from supplier specifications and computational predictions.

PropertyValueSource
CAS Number 276872-90-3[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Solid[1]
SMILES CC(C)(C)OC(=O)N1CCCC2(CO2)C1[1]
InChI Key RZXGVMMKJKHHAN-UHFFFAOYSA-N[1]
Storage Conditions Store in a cool, dry place.[1]

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of N-Boc-1-oxa-5-azaspiro[2.5]octane Derivatives

This protocol describes a generalized two-step synthesis starting from a suitable piperidine precursor.

Step 1: N-Boc Protection of 4-Methylenepiperidine

  • To a solution of 4-methylenepiperidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base such as triethylamine (2.2 eq) or sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2: Epoxidation of tert-butyl 4-methylenepiperidine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

  • Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate and then wash with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting crude product, tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate, can be purified by flash chromatography.

Characterization Data (Generalized for N-Boc-azaspirooctane derivatives)
AnalysisExpected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, ~1.5-3.5 ppm, 8H), and oxirane protons (singlet or AB quartet, ~2.5-2.8 ppm, 2H).
¹³C NMR Resonances for the Boc carbonyl and quaternary carbon, piperidine ring carbons, and the spiro and methylene carbons of the oxirane ring.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.
FT-IR Characteristic peaks for C=O (carbamate) around 1690 cm⁻¹, and C-O-C (ether/epoxide) stretches.

Potential Applications in Drug Discovery and Medicinal Chemistry

N-Boc protected spirocyclic building blocks are valuable in the synthesis of more complex molecules for drug discovery. The 1-oxa-5-azaspiro[2.5]octane core introduces a rigid, three-dimensional structure that can be beneficial for binding to biological targets.

  • Scaffold for Library Synthesis: The epoxide ring is a versatile functional group that can be opened by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of diverse compounds for biological screening.

  • Introduction of 3D-character: The spirocyclic nature of the molecule provides a departure from flat, aromatic structures often seen in drug candidates, which can lead to improved physicochemical properties and novel intellectual property.

  • Analogs of Bioactive Molecules: The piperidine and epoxide motifs are present in numerous natural products and synthetic drugs. This compound could serve as a starting material for the synthesis of analogs of known bioactive agents to explore structure-activity relationships.

Logical Workflow and Diagrams

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.

G cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Epoxidation 4_methylenepiperidine 4-Methylenepiperidine Hydrochloride N_Boc_piperidine tert-Butyl 4-methylenepiperidine-1-carboxylate 4_methylenepiperidine->N_Boc_piperidine Boc₂O, Base target_molecule tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (CAS 276872-90-3) N_Boc_piperidine->target_molecule m-CPBA

Caption: Plausible two-step synthesis of the target compound.

Potential Derivatization Pathway

This diagram shows how the target compound could be used as an intermediate for further chemical synthesis.

G start tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate deprotection Boc Deprotection (e.g., TFA) start->deprotection ring_opening Nucleophilic Ring Opening (e.g., R-NH₂) start->ring_opening deprotected_product 1-Oxa-5-azaspiro[2.5]octane deprotection->deprotected_product ring_opened_product Substituted Piperidinemethanol Derivative ring_opening->ring_opened_product

Caption: Potential synthetic utility of the target compound.

Conclusion

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a valuable building block for organic synthesis and medicinal chemistry. While detailed studies on this specific molecule are not widely published, its structural features suggest significant potential for the creation of novel, three-dimensional molecules for drug discovery programs. The synthetic routes are likely to be straightforward, and the reactive epoxide handle allows for a wide range of chemical transformations. Further research into the synthesis and biological evaluation of derivatives of this spirocyclic scaffold is warranted.

References

tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate. Due to the limited availability of public-domain information specific to this molecule, this document focuses on its fundamental molecular characteristics.

Core Molecular Data

The fundamental quantitative data for tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate are summarized below.

ParameterValueReference
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol

Experimental Protocols and Applications

However, the structural motif of spirocyclic compounds is of significant interest in medicinal chemistry and drug discovery. Analogous spirocycles, such as tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate and tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, are utilized as key intermediates in the synthesis of complex organic molecules and therapeutic agents.[1][2][3] These related compounds serve as versatile building blocks for creating novel chemical entities with potential applications in treating neurological and metabolic disorders.[1][3] The stability and three-dimensional architecture of the spirocyclic core are valuable in designing drugs with enhanced target specificity and improved pharmacokinetic properties.[1]

Logical Workflow in Synthetic Chemistry

While a specific signaling pathway involving tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate cannot be depicted, the following diagram illustrates the general role of such a spirocyclic building block in a typical synthetic chemistry workflow.

logical_workflow A tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (Building Block) B Chemical Transformation (e.g., Deprotection, Coupling Reaction) A->B Reactant C Functionalized Intermediate B->C Product D Further Synthetic Steps C->D Reactant E Target Molecule (e.g., Bioactive Compound) D->E Final Product

A generalized workflow for the use of a spirocyclic building block in organic synthesis.

This diagram illustrates a conceptual pathway where the title compound would first undergo a chemical reaction, such as the removal of the tert-butoxycarbonyl (Boc) protecting group or a coupling reaction, to yield a functionalized intermediate. This intermediate can then be subjected to further synthetic modifications to ultimately produce a more complex target molecule, such as a novel therapeutic candidate.

References

Spectral Data Analysis of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 276872-90-3) is a spirocyclic organic compound featuring a piperidine ring fused to an oxirane ring, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1][2] This structure is of interest to researchers in medicinal chemistry and drug development. This guide provides a summary of the expected spectral data (NMR, IR, and MS) for this compound. It is important to note that, at the time of this writing, specific experimental spectral data for this compound is not widely available in public databases. Therefore, this document presents predicted data based on the chemical structure, alongside detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR spectral data for tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate are presented below.

Predicted NMR Data

¹H NMR
Predicted Chemical Shift (ppm) Proton Assignment
~ 3.5 - 3.8 (m, 2H)N-CH₂ (axial and equatorial)
~ 2.7 (d, J ≈ 4.5 Hz, 1H)Oxirane CH (one of two diastereotopic H)
~ 2.5 (d, J ≈ 4.5 Hz, 1H)Oxirane CH (one of two diastereotopic H)
~ 1.6 - 1.8 (m, 4H)Piperidine ring CH₂
1.47 (s, 9H)tert-Butyl group (C(CH₃)₃)
¹³C NMR
Predicted Chemical Shift (ppm) Carbon Assignment
~ 154.5Carbonyl carbon (C=O) of Boc group
~ 79.5Quaternary carbon of tert-butyl group
~ 58.0Spiro carbon
~ 51.0Oxirane CH₂
~ 40.0N-CH₂ of piperidine ring
~ 30.0Piperidine ring CH₂
28.4Methyl carbons of tert-butyl group

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process calibrate Calibrate Spectrum process->calibrate analyze Spectral Analysis calibrate->analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Functional Group
2975 - 2850C-H stretchingAliphatic (piperidine and tert-butyl)
~ 1680 - 1700C=O stretchingCarbonyl (amide of Boc group)
~ 1250 and 850C-O-C asymmetric and symmetric stretchingOxirane ring
~ 1160C-N stretchingAmine

Experimental Protocol for IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_place Place Sample on ATR Crystal background Collect Background Spectrum sample_place->background sample_spec Collect Sample Spectrum background->sample_spec process Background Subtraction sample_spec->process analyze Identify Functional Group Frequencies process->analyze

IR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data

m/z Value Proposed Fragment Notes
214.1[M+H]⁺Protonated molecular ion
158.1[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group
140.1[M - C₄H₉O₂ + H]⁺Loss of the entire Boc group
114.1[M - C₅H₉O₂ + H]⁺Loss of the tert-butoxycarbonyl group
57.1[C₄H₉]⁺tert-Butyl cation

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Workflow A Sample Dissolution (e.g., in Methanol) B Infusion into ESI Source A->B C Ionization B->C D Mass Analysis (Full Scan MS) C->D E Molecular Ion [M+H]⁺ Detection D->E F Precursor Ion Selection D->F G Collision-Induced Dissociation (CID) F->G H Fragment Ion Mass Analysis (MS/MS) G->H I Fragmentation Pattern Analysis H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the presumed stability profile and recommended storage conditions for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate. The stability of this compound is primarily dictated by the acid-labile Boc protecting group. It is expected to exhibit good stability under neutral and basic conditions but will degrade in the presence of acid. For optimal preservation of its chemical integrity, storage in a refrigerated, dry, and dark environment is strongly recommended.

Chemical Structure and Properties

  • IUPAC Name: tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

  • Molecular Formula: C₁₂H₂₁NO₃

  • Molecular Weight: 227.30 g/mol

  • Structure: (Structure of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate)

Stability Profile

The stability of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is intrinsically linked to the chemical nature of the Boc protecting group attached to the nitrogen atom of the azaspiro[3.4]octane core.

pH Stability

The Boc group is known to be stable to most nucleophiles and basic conditions.[1][2][3] Therefore, the compound is expected to be stable in neutral and alkaline environments. However, it is highly susceptible to cleavage under acidic conditions.[1][2][4]

Thermal Stability

While generally stable at ambient temperatures, prolonged exposure to high temperatures may lead to thermal degradation. Some Boc-protected amines can undergo deprotection upon heating, typically at temperatures around 150°C or higher, although some substrates may show degradation at temperatures as low as 100°C over extended periods.[5]

Light Sensitivity

While no specific data is available for this compound, similar heterocyclic compounds are often recommended to be protected from light to prevent potential photo-degradation.

Oxidative Stability

Information regarding the oxidative stability of this specific compound is not available. However, standard precautions should be taken to store it in a well-sealed container to minimize contact with atmospheric oxygen.

Recommended Storage Conditions

Based on the stability profile of the Boc protecting group and storage recommendations for analogous compounds, the following storage conditions are advised to ensure the long-term integrity of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize potential thermal degradation and slow down any other decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.To prevent exposure to moisture and atmospheric oxygen.
Light Protect from light.To avoid potential photo-degradation.
Moisture Store in a dry environment. A desiccator is recommended.To prevent hydrolysis.

Potential Degradation Pathways

The most probable degradation pathway for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is the acid-catalyzed cleavage of the Boc protecting group.

Acid-Catalyzed Deprotection

In the presence of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the carbonyl oxygen of the Boc group is protonated. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine (1-oxa-5-azaspiro[3.4]octane) and carbon dioxide.[2][6]

Acid-Catalyzed Deprotection start tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate protonation Protonation of Carbonyl Oxygen start->protonation H+ intermediate1 Protonated Intermediate protonation->intermediate1 cleavage Cleavage of t-Bu-O bond intermediate1->cleavage products Carbamic Acid Intermediate + t-Butyl Cation cleavage->products decarboxylation Decarboxylation products->decarboxylation end 1-oxa-5-azaspiro[3.4]octane + CO2 decarboxylation->end

Caption: Acid-catalyzed deprotection pathway.

Experimental Protocols (General)

While specific experimental data for the target compound is unavailable, the following are general protocols for assessing the stability of Boc-protected amines.

Protocol: Acid Stability Assessment
  • Preparation of Solutions: Prepare stock solutions of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

  • Acid Treatment: Aliquot the stock solution into several vials. To each vial, add an acidic solution (e.g., 1M HCl in dioxane or 10% TFA in dichloromethane) to achieve a desired final acid concentration.

  • Time-Point Analysis: Incubate the reactions at a controlled temperature (e.g., room temperature). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by neutralizing the acid with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Analysis: Analyze the samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining starting material and the formation of the deprotected product.

Acid Stability Workflow prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot add_acid Add Acidic Solution aliquot->add_acid incubate Incubate at Controlled Temperature add_acid->incubate quench Quench Reaction at Time Points incubate->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Workflow for acid stability testing.

Handling and Safety Precautions

Due to the lack of specific safety data, it is prudent to handle tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate with the standard precautions for handling laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.

Conclusion

The stability of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is primarily governed by the acid-labile nature of the Boc protecting group. It is expected to be stable under neutral and basic conditions but will readily degrade in the presence of acid. For long-term storage, it is crucial to maintain refrigerated, dry, and dark conditions in a well-sealed container, preferably under an inert atmosphere. The provided general experimental protocols can be adapted to perform specific stability studies if required.

References

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and navigating the complexities of biological systems. In this pursuit, the structural architecture of drug candidates plays a pivotal role. For decades, medicinal chemistry was dominated by planar, aromatic structures. However, the limitations of this "flatland" approach—often associated with poor solubility, metabolic instability, and off-target effects—have become increasingly apparent. This has catalyzed a paradigm shift towards molecules with greater three-dimensionality (3D), leading to the rise of spirocyclic scaffolds as a powerful tool in the medicinal chemist's armamentarium.

Spirocycles, characterized by two rings sharing a single common atom, offer a unique and rigid 3D geometry that can confer significant advantages in drug design. Their inherent structural complexity and novelty provide access to unexplored chemical space, offering opportunities for novel intellectual property.[1] More importantly, the defined spatial arrangement of substituents on a spirocyclic core allows for precise and optimized interactions with biological targets, leading to improved potency and selectivity.[2] This in-depth technical guide explores the multifaceted role of spirocyclic scaffolds in contemporary drug discovery, providing insights into their synthesis, a comparative analysis of their properties, and detailed experimental methodologies.

The Spirocyclic Advantage: A Quantitative Perspective

The incorporation of spirocyclic motifs into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The increased fraction of sp³-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[3] This section presents a quantitative comparison of key drug-like properties between spirocyclic compounds and their non-spirocyclic counterparts.

PropertyNon-Spirocyclic AnalogSpirocyclic AnalogFold ImprovementReference
Lipophilicity (LogD) HighLowerVaries[4]
Aqueous Solubility LowHigherVaries[5]
Metabolic Stability (t½) ShortLongerVaries[4][5]
Potency (IC₅₀/EC₅₀) VariesOften ImprovedVaries[6]
Selectivity VariesOften ImprovedVaries[4]
Fraction of sp³ Carbons (Fsp³) LowerHigherSignificant[6]

Table 1: Comparative Physicochemical and Pharmacological Properties. This table summarizes the general trends observed when incorporating spirocyclic scaffolds in place of traditional planar or less rigid systems. The exact fold improvement is highly dependent on the specific scaffold and the biological target.

Navigating the Synthetic Landscape: Experimental Protocols

The synthesis of spirocyclic scaffolds can present unique challenges due to the formation of a quaternary carbon center at the spiro-atom. However, significant advancements in synthetic methodologies have made a wide array of spirocycles more accessible.[7] This section provides detailed experimental protocols for the synthesis of key spirocyclic building blocks and a prominent spirocyclic drug.

Experimental Protocol 1: Synthesis of a Substituted Spiro[3.3]heptan-1-one

This protocol describes a novel approach to the formation of the highly strained spiro[3.3]heptan-1-one motif through a strain-relocating semipinacol rearrangement.[8]

Materials:

  • 1-Sulfonylcyclopropanol derivative

  • Lithiated 1-sulfonylbicyclo[1.1.0]butane derivative

  • Anhydrous tetrahydrofuran (THF)

  • Acid (e.g., p-toluenesulfonic acid)

  • Standard workup and purification reagents (diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a solution of the 1-sulfonylbicyclo[1.1.0]butane derivative in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium dropwise. Stir the resulting mixture for 30 minutes at -78 °C to generate the lithiated species.

  • In a separate flask, dissolve the 1-sulfonylcyclopropanol derivative in anhydrous THF at -78 °C.

  • Slowly add the solution of the lithiated 1-sulfonylbicyclo[1.1.0]butane to the 1-sulfonylcyclopropanol solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Quench the reaction by the addition of a solution of the acid in THF.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Perform a standard aqueous workup by adding diethyl ether and washing with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol 2: Synthesis of an Olaparib Analog

This protocol outlines a general procedure for the synthesis of analogs of the PARP inhibitor Olaparib, which features a spirocyclic moiety.[1]

Materials:

  • 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • Substituted cyclopropanecarboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard purification reagents

Procedure:

  • To a stirred solution of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in DMF, add the substituted cyclopropanecarboxylic acid, HOBt, and TEA.

  • Cool the mixture to 0 °C and add a solution of DCC in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Add water to the filtrate to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the final Olaparib analog.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Visualizing Complexity: Signaling Pathways and Workflows

The rigid nature of spirocyclic scaffolds allows them to precisely orient functional groups to interact with specific residues in a biological target's binding pocket. This can lead to potent and selective modulation of signaling pathways. This section provides diagrams generated using Graphviz to illustrate a key signaling pathway and a standard experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Phosphorylation

NK1 Receptor Signaling Pathway

The diagram above illustrates the signaling cascade initiated by the binding of Substance P to the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). This pathway is a target for spirocyclic drugs like Rolapitant.[4][9]

Experimental_Workflow start Start: Compound Preparation microsomes Prepare Liver Microsomes and NADPH Regenerating System start->microsomes incubation Incubate Compound with Microsomes at 37°C for various time points microsomes->incubation quenching Quench Reaction with Acetonitrile/Methanol incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Analysis: - Calculate % remaining - Determine half-life (t½) - Calculate intrinsic clearance (CLint) analysis->data end End: Metabolic Stability Profile data->end

In Vitro Metabolic Stability Assay Workflow

The workflow depicted above outlines the key steps in a standard in vitro microsomal stability assay, a critical experiment in early drug discovery to assess a compound's susceptibility to metabolism.

Assessing Drug-Like Properties: In Vitro Permeability

A crucial aspect of drug development is understanding a compound's ability to cross biological membranes, a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose.

Experimental Protocol 3: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto Transwell® inserts at an appropriate density.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add the test compound (dissolved in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the test compound to the basolateral (donor) side and collect from the apical (receiver) side. This is done to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.*

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the compound may be a substrate for efflux transporters.

Permeability_Assay_Logic start Test Compound in Caco-2 Monolayer Assay measure Measure Papp (A->B) and Papp (B->A) start->measure efflux_ratio Calculate Efflux Ratio (ER) measure->efflux_ratio high_permeability High Permeability? (Papp > 10 x 10⁻⁶ cm/s) efflux_ratio->high_permeability ER <= 2 efflux_substrate Potential Efflux Substrate efflux_ratio->efflux_substrate ER > 2 good_absorption Predicted Good Oral Absorption high_permeability->good_absorption Yes moderate_absorption Predicted Moderate Oral Absorption high_permeability->moderate_absorption No efflux_substrate->high_permeability no_efflux Not an Efflux Substrate poor_absorption Predicted Poor Oral Absorption moderate_absorption->poor_absorption Papp < 1 x 10⁻⁶ cm/s

Logical Flow for Caco-2 Permeability Data Interpretation

Conclusion

Spirocyclic scaffolds have firmly established their importance in modern drug discovery, offering a compelling strategy to overcome the limitations of traditional planar molecules. Their inherent three-dimensionality provides a rigid framework for the precise positioning of pharmacophoric elements, leading to enhanced potency, selectivity, and improved physicochemical properties. While their synthesis can be more complex, ongoing innovations in synthetic chemistry are making these valuable scaffolds increasingly accessible. As the drive towards more effective and safer medicines continues, the strategic incorporation of spirocyclic motifs is poised to play an ever-more-critical role in the design and development of the next generation of therapeutics.

References

The Azaspiro Core: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensionality

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide both biological activity and favorable physicochemical properties is perpetual. Azaspiro compounds, characterized by a spirocyclic system containing at least one nitrogen atom at the spiro-center or within one of the rings, have emerged as a "privileged scaffold." Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic systems. By presenting substituents in precise spatial orientations, azaspiro cores can enhance binding affinity and selectivity for biological targets while simultaneously improving properties like aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1] This guide provides a technical overview of azaspiro compounds in medicinal chemistry, focusing on key examples, their biological targets, quantitative data, experimental methodologies, and the signaling pathways they modulate.

Key Azaspiro Scaffolds and Their Biological Targets

The versatility of the azaspiro core has led to its incorporation into a wide range of therapeutic agents targeting the central nervous system (CNS), cancer, and metabolic diseases. Notable examples include the anxiolytic drug Buspirone, which features an 8-azaspiro[4.5]decane-7,9-dione moiety, and numerous investigational compounds targeting receptors such as serotonin (5-HT), sigma (σ), and chemokine receptors.

Azaspiro[4.5]decanes: Targeting Serotonin and Sigma Receptors

The 8-azaspiro[4.5]decane-7,9-dione core is a cornerstone of several CNS-active agents. These compounds often function as ligands for the serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in anxiety and depression.[2][3] Additionally, various azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in neurological disorders and are overexpressed in proliferating cancer cells.[2][4]

Diazaspiro Compounds: Bioisosteres and Novel Scaffolds

Diazaspiro cores, such as 1,9-diazaspiro[5.5]undecanes and 2,7-diazaspiro[3.5]nonane, are explored as bioisosteric replacements for common motifs like piperazine.[2] This strategy can improve pharmacokinetic properties and lead to novel intellectual property. These scaffolds have been successfully applied to develop potent ligands for chemokine receptors like CXCR3, which are involved in inflammatory responses and cancer metastasis, as well as sigma receptors.[2][5]

Other Azaspiro Scaffolds in Development

Smaller, more strained systems like 2-azaspiro[3.3]heptane are gaining traction as mimetics for piperidine, offering a way to modulate lipophilicity and metabolic stability.[6] Furthermore, oxa-azaspiro compounds are being investigated as ligands for a variety of targets, demonstrating the broad applicability of the spirocyclic concept.[4][7]

Quantitative Biological Data

The following tables summarize the binding affinities of representative azaspiro compounds for their primary biological targets. The data is compiled from structure-activity relationship (SAR) studies and highlights the potency and selectivity achievable with these scaffolds.

Table 1: Binding Affinity of Azaspiro[4.5]decane Derivatives for Sigma Receptors.

Compound ID Scaffold R Group Ki (σ1, nM) Ki (σ2, nM) Selectivity (σ1/σ2)
1 1-Oxa-8-azaspiro[4.5]decane 4-Fluorobenzyl 0.47 10.4 22.1
2 1-Oxa-8-azaspiro[4.5]decane 4-Methoxybenzyl 0.61 26.8 43.9
3 1,5-Dioxa-9-azaspiro[5.5]undecane 4-Fluorobenzyl 1.8 3.5 1.9
4 1,5-Dioxa-9-azaspiro[5.5]undecane Benzyl 12.1 24.3 2.0

Data compiled from a study on selective σ1 receptor ligands, showcasing the impact of scaffold and substituent changes on affinity and selectivity.[4]

Table 2: Structure-Activity Relationship of 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors.

Compound ID R Group Ki (σ1, nM) Ki (σ2, nM)
4b 3,4-Dichlorophenethyl 2.7 27
5b 4-Methoxyphenethyl 13 102
8f 4-Fluorobenzoyl 10 165

Data from a study developing novel diazaspiro ligands, demonstrating high-affinity binding to sigma receptors.[2]

Table 3: Binding Affinity of Buspirone Analogues for the 5-HT1A Receptor.

Compound Aryl/Heteroaryl Moiety Ki (5-HT1A, nM)
Buspirone 2-Pyrimidinyl 5.2
Analogue 21 2-Pyridinyl (via propyl-indenone linker) 0.74
Analogue 12 4-Fluorophenyl (via butyl-indenone linker) 5.2

Data compiled from studies on buspirone and its analogues, indicating that modifications to the arylpiperazine portion significantly impact 5-HT1A receptor affinity.[3]

Signaling Pathways and Mechanisms of Action

Azaspiro compounds exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

5-HT1A Receptor Signaling

Buspirone and its analogues act as partial agonists at the 5-HT1A receptor. This GPCR couples to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of G-protein subunits can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a reduction in neuronal firing rate.

G_5HT1A_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates ATP ATP K_out K+ Efflux (Hyperpolarization) GIRK->K_out Ligand Buspirone (Azaspiro Agonist) Ligand->Receptor Binds cAMP cAMP (decreased) ATP->cAMP Conversion

5-HT1A receptor signaling pathway modulated by azaspiro agonists.
Sigma-2 Receptor (TMEM97) Signaling

The Sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cell proliferation.[7] In cancer cells, TMEM97 can interact with key signaling molecules. For instance, in breast cancer, it has been shown to enhance Estrogen Receptor α (ERα) activity by stimulating the mTOR/S6K1 pathway, leading to increased cell growth and resistance to therapies like tamoxifen.[8][9]

G_TMEM97_Pathway cluster_membrane ER / Membrane TMEM97 TMEM97 (Sigma-2 Receptor) mTOR mTOR TMEM97->mTOR Stimulates Ligand Azaspiro Ligand Ligand->TMEM97 Modulates S6K1 S6K1 mTOR->S6K1 Activates ERa Estrogen Receptor α (ERα) S6K1->ERa Phosphorylates (Activates) Proliferation Cell Proliferation & Growth ERa->Proliferation Tamoxifen Tamoxifen Resistance ERa->Tamoxifen

TMEM97 (Sigma-2 Receptor) signaling in cancer cell proliferation.
CXCR3 Signaling

CXCR3 is a chemokine receptor that couples to Gi proteins. Ligand binding initiates a cascade involving phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), leading to integrin activation, cytoskeletal rearrangement, and leukocyte migration (chemotaxis).[1][5] Azaspiro compounds that antagonize this receptor can block these downstream effects, making them potential therapeutic agents for inflammatory diseases and cancer.

G_CXCR3_Pathway cluster_membrane Cell Membrane CXCR3 CXCR3 Receptor G_Protein Gi Protein CXCR3->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Ligand CXCL10/11 (Chemokine) Ligand->CXCR3 Activates Antagonist Azaspiro Antagonist Antagonist->CXCR3 Blocks Response Cellular Response (Chemotaxis, Migration) PI3K->Response MAPK->Response

CXCR3 signaling pathway and its inhibition by azaspiro antagonists.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of medicinal chemistry research. Below are representative protocols for the synthesis of a key azaspiro intermediate and for a critical biological assay used to determine compound affinity.

Synthesis Protocol: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Intermediate)

This protocol describes the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane, a key step in the synthesis of Buspirone.[5]

1. Materials and Reagents:

  • 8-Azaspiro[4.5]decane-7,9-dione

  • 1,4-Dibromobutane (excess)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-azaspiro[4.5]decane-7,9-dione (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Add 1,4-dibromobutane (3.0 eq) to the suspension. Using a significant excess of the dibromoalkane minimizes the formation of the dimeric byproduct.

  • Heat the reaction mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

3. Purification:

  • Purify the crude oil by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes).

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and concentrate under reduced pressure to afford 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as a purified oil.

Biological Assay Protocol: 5-HT1A Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for the 5-HT1A receptor using a radiolabeled ligand.[4][10]

1. Materials and Reagents:

  • Membrane Preparation: Homogenate from cells (e.g., HEK293) or tissue (e.g., rat hippocampus) expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Control: Serotonin (5-HT) at 10 µM.

  • Test Compound: Azaspiro compound of interest, serially diluted.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), and a cell harvester.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Assay Setup: In a 96-well microplate, set up the assay in triplicate for each condition (total binding, non-specific binding, and each concentration of the test compound).

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of the membrane preparation (containing 50-100 µg of protein).

  • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Serotonin, 50 µL of [³H]8-OH-DPAT, and 150 µL of the membrane preparation.

  • Test Compound Wells: Add 50 µL of the serially diluted test compound, 50 µL of [³H]8-OH-DPAT, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each test compound concentration, determine the percentage of inhibition of specific binding.

  • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Drug Discovery Workflow

The discovery of a novel azaspiro-based therapeutic follows a structured, multi-stage workflow from initial concept to a potential clinical candidate.

G_Workflow cluster_Discovery Discovery & Design cluster_Screening Screening & Optimization cluster_Preclinical Preclinical Development Target Target Identification & Validation Library Azaspiro Library Design (Scaffold Selection) Target->Library Synthesis Chemical Synthesis (Parallel Synthesis) Library->Synthesis HTS Primary Screening (e.g., Binding Assay) Synthesis->HTS Compound Library Hit_Val Hit Validation & Confirmation HTS->Hit_Val SAR Lead Generation (SAR) (IC50/Ki Determination) Hit_Val->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Optimized Leads PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Tox Safety & Toxicology PK_PD->Tox Candidate Candidate Selection Tox->Candidate

General workflow for the discovery of azaspiro-based drug candidates.

Conclusion

Azaspiro compounds represent a powerful and versatile class of scaffolds in medicinal chemistry. Their rigid, three-dimensional structures provide a unique platform for designing potent and selective ligands against a wide array of biological targets, particularly within the central nervous system and oncology. By enabling fine-tuned control over the spatial arrangement of pharmacophoric elements, these cores facilitate the optimization of both efficacy and drug-like properties. The continued exploration of novel azaspiro architectures and their application in targeted therapies promises to yield the next generation of innovative medicines.

References

The Ascendancy of Spiro-Oxetanes: A Technical Guide to Their Application in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of novel spiro-oxetane derivatives is rapidly becoming a cornerstone of modern medicinal chemistry and drug discovery. These unique structural motifs offer a compelling combination of three-dimensionality, polarity, and metabolic stability, addressing several key challenges in the development of new therapeutic agents. This technical guide provides an in-depth exploration of the research applications of spiro-oxetane derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis, and visualizing the intricate workflows and biological pathways they influence. By serving as bioisosteric replacements for gem-dimethyl and carbonyl groups, spiro-oxetanes can dramatically enhance aqueous solubility, improve metabolic stability, and favorably modulate lipophilicity, ultimately leading to more drug-like candidates.[1][2][3]

Introduction: The Physicochemical Advantages of the Spiro-Oxetane Moiety

Spiro-oxetanes are four-membered heterocyclic rings containing an oxygen atom, spiro-fused to another ring system. This arrangement confers a rigid, three-dimensional structure that is increasingly sought after in drug design to improve target engagement and specificity.[3] The incorporation of an oxetane ring can lead to profound improvements in the physicochemical properties of a molecule.[1][2]

Key advantages include:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ether oxygen can significantly increase the aqueous solubility of parent compounds.[1][2] Substitution of a gem-dimethyl group with an oxetane has been shown to increase solubility by a factor of 4 to over 4000.[1][2][4]

  • Improved Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other functional groups like morpholines, which are prone to oxidative metabolism.[1] This leads to improved pharmacokinetic profiles.

  • Modulation of Lipophilicity: The introduction of a spiro-oxetane can fine-tune the lipophilicity (LogP/LogD) of a compound, a critical parameter for balancing permeability and solubility.[3]

  • Bioisosterism: Spiro-oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a similar spatial arrangement while introducing beneficial polarity.[1][2][3] They are also considered structural analogues of morpholine.[1][3]

  • Conformational Restriction: The rigid spirocyclic system can lock the conformation of a molecule, which can be advantageous for optimizing binding to a biological target.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data reported for various spiro-oxetane derivatives and their analogues, highlighting the impact of the spiro-oxetane moiety on key drug-like properties.

Table 1: Physicochemical Properties of Spirocyclic Oxetanes and Analogues

Compound/FragmentLogPLogD (pH 7.4)Aqueous Solubility (µg/mL)Reference
N-Benzyl-4,4-dimethylpiperidine3.41.415[1]
2-Benzyl-2-oxa-6-azaspiro[3.5]nonane2.50.5>1000[1]
N-Benzyl-4-piperidone1.6-0.4>1000[1]
2-Oxa-6-azaspiro[3.3]heptane---[1]
Morpholine-0.5-2.5Miscible[1]

Table 2: Biological Activity of Spiro-Oxetane Containing Compounds

Compound IDTargetActivity (IC50 / EC50 / Ki)Key Benefit of Spiro-OxetaneReference
118 (AZD1979) MCHr1 AntagonistIC50 = 23 nMImproved MCHr1 potency and microsomal stability[5]
117 MCHr1 AntagonistIC50 = 45 nMLower pKa and hERG potency[5]
116 MCHr1 AntagonistIC50 = 34 nMHigh MCHr1 potency, excellent permeability[5]
57 (AZ-27) RSV L proteinEC50 = 10 nMMost potent inhibitor in the series[5]
85 PKCθKi = 8 nMEnhanced metabolic stability and lower cytotoxicity[5]
86 PKCθKi = 6 nMEnhanced metabolic stability and lower cytotoxicity[5]
36 MMP-13Ki = low nMSignificantly improved metabolic stability and solubility[5]
37 MMP-13Ki = low nMSignificantly improved metabolic stability and solubility[5]
46 (GNE-555) mTORKi = 1.5 nMIncreased mTOR potency and antiproliferative activity[5]

Experimental Protocols

Detailed methodologies for the synthesis of key spiro-oxetane derivatives are crucial for their adoption in research. The following protocols are based on established literature procedures.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles via Oxidative Cyclization

This method describes the formation of a tetracyclic system through the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor.[6]

Step 1: Synthesis of the Acetanilide Precursor A general procedure involves the reaction of an o-cycloalkylaminoacetanilide with an appropriate reagent to form the precursor for cyclization.[6]

Step 2: Oxidative Cyclization [6][7]

  • Dissolve the acetanilide precursor (e.g., 0.44 mmol) in formic acid (20 mL).[6][7]

  • Add Oxone® (3 equivalents, e.g., 1.32 mmol).[6][7]

  • Stir the mixture at 40 °C for 6 hours.[6][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, evaporate the solvent under reduced pressure.[6]

  • Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).[6][7]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[6]

  • Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic oxetane-fused benzimidazole.[6]

G Oxidative Cyclization Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Acetanilide Acetanilide Precursor Stirring Stir at 40°C for 6h Acetanilide->Stirring Formic_Acid Formic Acid Formic_Acid->Stirring Oxone Oxone® Oxone->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Evaporation Evaporate Solvent TLC_Monitoring->Evaporation Neutralization Neutralize with Na2CO3 Evaporation->Neutralization Extraction Extract with CH2Cl2 Neutralization->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Spiro-Oxetane Fused Benzimidazole Chromatography->Product

Caption: Workflow for the synthesis of spiro-oxetane fused benzimidazoles.

Synthesis of Functionalized Spirocyclic Oxetanes via Paternò-Büchi Reaction

This photochemical approach allows for the synthesis of novel spirocyclic oxetanes that are otherwise difficult to prepare.[6] The reaction involves a [2+2] cycloaddition between a cyclic ketone and a maleic acid derivative.[6][8]

Step 1: Paternò-Büchi Reaction [6][8]

  • A solution of a cyclic ketone and a maleic acid derivative in p-xylene is irradiated with UV light. p-Xylene is used to suppress the competing dimerization of the alkene.[6][8]

Step 2: Esterification/Amidation [6]

  • The resulting carboxylic acid or anhydride from the cycloaddition is converted to the corresponding ester or amide through standard procedures.[6]

Step 3: Further Functionalization

  • The functionalized spirocyclic oxetane can undergo subsequent chemical transformations to introduce further diversity.[6]

G Paternò-Büchi Reaction Workflow Start Cyclic Ketone + Maleic Acid Derivative (in p-xylene) Reaction Paternò-Büchi Reaction (UV Irradiation) Start->Reaction Intermediate Spiro-Oxetane Acid/Anhydride Reaction->Intermediate Functionalization Esterification / Amidation Intermediate->Functionalization Product Functionalized Spiro-Oxetane Functionalization->Product Further_Mods Further Transformations Product->Further_Mods

Caption: General workflow for the synthesis of functionalized spiro-oxetanes.

Signaling Pathways and Mechanisms of Action

While detailed signaling pathway diagrams for specific spiro-oxetane derivatives are often proprietary, the literature points to their interaction with various key biological targets. For example, spiro-oxetane derivatives have been developed as potent and selective inhibitors of kinases such as mTOR and PKCθ, and as antagonists for receptors like MCHr1.[5]

The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G Kinase Inhibition by a Spiro-Oxetane Derivative cluster_0 Normal Signaling cluster_1 Inhibited Signaling Kinase_A Kinase pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Signal_A Downstream Signaling pSubstrate_A->Signal_A Kinase_B Kinase No_Signal Signaling Blocked Kinase_B->No_Signal Phosphorylation Inhibited Inhibitor Spiro-Oxetane Inhibitor Inhibitor->Kinase_B Binding Substrate_B Substrate Substrate_B->Kinase_B

Caption: Generalized pathway of kinase inhibition.

Conclusion and Future Outlook

Spiro-oxetane derivatives represent a significant advancement in the toolkit of medicinal chemists and drug discovery scientists. Their unique ability to confer desirable physicochemical properties makes them highly valuable scaffolds for the development of next-generation therapeutics. The synthetic methodologies for their creation are becoming increasingly robust and versatile, opening up new avenues for chemical space exploration.[3][9] Future research will likely focus on the development of novel spiro-oxetane building blocks, the discovery of new synthetic routes, and their application in a wider range of therapeutic areas. The continued investigation of these promising motifs is poised to yield a new wave of clinical candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: Synthesis of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. The 1-oxa-5-azaspirooctane core is a valuable motif for exploring new chemical space in drug discovery. This application note details a three-step synthesis for a Boc-protected bromo-substituted 5-oxa-2-azaspiro[3.4]octane, a regioisomer of the target compound. The described methodology involves the formation of a key tertiary alcohol intermediate, followed by a bromination and subsequent intramolecular cyclization to yield the spirocyclic ether.

Overall Reaction Scheme

A three-step synthetic route is employed, starting from N-Boc-3-oxoazetidine. The key steps involve an allylation, a bromination of the allyl group, and a final base-mediated intramolecular cyclization to form the tetrahydrofuran ring of the spirocycle.

cluster_0 cluster_1 cluster_2 R1 N-Boc-3-oxoazetidine I1 tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate R1->I1 1. Allyl Bromide, Zinc Powder THF/Water, 10-20°C I2 tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate I1->I2 2. Liquid Bromine Dichloromethane, -30 to -10°C, 2h P tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate I2->P 3. Potassium Carbonate Acetonitrile, 82°C, overnight

Caption: Overall reaction scheme for the synthesis of the regioisomeric analogue.

Experimental Protocols

The synthesis is divided into three main experimental procedures as outlined below.

Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

This initial step involves the Barbier-type allylation of the ketone on the azetidine ring.

Protocol:

  • To a solution of 1-Boc-3-oxoazetidine in a mixture of tetrahydrofuran (THF) and water, add zinc powder.

  • Cool the suspension to a temperature between 10-20°C.

  • Slowly add allyl bromide to the reaction mixture.

  • Stir the reaction at 10-20°C and monitor for the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

This step involves the bromination of the double bond of the allyl group.

Protocol:

  • Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate in dichloromethane.

  • Cool the solution to a temperature between -30°C and -10°C.

  • Slowly add liquid bromine to the cooled solution.

  • Stir the reaction mixture at this temperature for 2 hours.

  • After 2 hours, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.

Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

The final step is an intramolecular Williamson ether synthesis to form the spirocyclic product.

Protocol:

  • Dissolve tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate in acetonitrile.

  • Add potassium carbonate as the base to the solution.

  • Heat the reaction mixture to 82°C and stir overnight.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford the final product, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Data Presentation

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactantReagentsSolvent(s)Temperature (°C)TimeProduct
11-Boc-3-oxoazetidineAllyl Bromide, Zinc PowderTHF, Water10 to 20-tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
2tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylateLiquid BromineDichloromethane-30 to -102 htert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylatePotassium CarbonateAcetonitrile82Overnighttert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Experimental Workflow Visualization

The workflow for the synthesis is depicted in the following diagram.

start Start with 1-Boc-3-oxoazetidine step1 Step 1: Allylation - Add Zinc Powder and Allyl Bromide - Stir at 10-20°C start->step1 workup1 Workup 1 - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Dry and Concentrate step1->workup1 purify1 Purification 1 - Column Chromatography workup1->purify1 step2 Step 2: Bromination - Dissolve in Dichloromethane - Add Liquid Bromine at -30 to -10°C - Stir for 2 hours purify1->step2 workup2 Workup 2 - Quench with Na2S2O3 (aq) - Extract with Dichloromethane - Wash, Dry, and Concentrate step2->workup2 step3 Step 3: Cyclization - Dissolve in Acetonitrile - Add K2CO3 - Heat at 82°C overnight workup2->step3 workup3 Workup 3 - Filter and Concentrate step3->workup3 purify3 Purification 3 - Column Chromatography workup3->purify3 end Final Product: tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate purify3->end

Caption: Experimental workflow for the synthesis of the spirocyclic analogue.

Conclusion

This application note provides a detailed protocol for the synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a regioisomeric analogue of tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate. The described three-step sequence is a viable method for the construction of the oxa-azaspiro[3.4]octane skeleton. Researchers may be able to adapt this methodology for the synthesis of other derivatives and regioisomers of this spirocyclic system. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific target molecules.

Application Notes and Protocols: Synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, step-by-step protocol for the synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on a multi-step sequence starting from commercially available N-Boc-L-proline. The protocol includes information on reagents, reaction conditions, and purification methods. Quantitative data for a representative synthesis is provided, and the experimental workflow is visualized.

Introduction

Spirocyclic scaffolds have gained significant attention in modern drug discovery due to their inherent three-dimensionality and novel chemical space they occupy. The 1-oxa-5-azaspiro[3.4]octane core, in particular, offers a unique combination of an oxetane and a pyrrolidine ring, providing interesting vectors for substitution and opportunities to modulate physicochemical properties. The tert-butoxycarbonyl (Boc) protecting group allows for versatile downstream functionalization. This protocol details a practical approach for the preparation of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step process starting from N-Boc-L-proline. The key steps would involve the reduction of the carboxylic acid, conversion to a suitable leaving group, and subsequent intramolecular cyclization to form the oxetane ring.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

StepIntermediate/ProductStarting Material (mass)ReagentsProduct (mass)Yield (%)Purity (by LCMS)
1(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateN-Boc-L-proline (10.0 g)Borane dimethyl sulfide complex, THF8.9 g95>98%
2(S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylateProduct from Step 1 (8.9 g)p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane14.5 g92>97%
3tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylateProduct from Step 2 (14.5 g)Sodium hydride, THF7.8 g85>99%

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • To a stirred solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at 0 °C, slowly add borane dimethyl sulfide complex (2.0 M in THF, 34.9 mL, 69.8 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol (20 mL).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a colorless oil.

Step 2: Synthesis of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
  • To a solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (8.9 g, 44.2 mmol) and triethylamine (9.2 mL, 66.3 mmol) in dichloromethane (100 mL) at 0 °C, add p-toluenesulfonyl chloride (10.1 g, 53.0 mmol) portionwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with dichloromethane (100 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the tosylated product.

Step 3: Synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.1 g, 53.0 mmol) in anhydrous THF (150 mL) at 0 °C, add a solution of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (14.5 g, 40.8 mmol) in THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to give tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate as a solid.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start N-Boc-L-proline Step1 Step 1: Reduction Start->Step1 BH3.SMe2, THF Intermediate1 (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Tosylation Intermediate1->Step2 TsCl, Et3N, DCM Intermediate2 (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 NaH, THF Product tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate Step3->Product

Caption: Synthetic workflow for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Signaling Pathway Diagram (Logical Relationship)

LogicalRelationship StartingMaterial Protected Amino Acid (N-Boc-L-proline) AlcoholFormation Formation of Primary Alcohol StartingMaterial->AlcoholFormation Reduction LeavingGroup Activation of Alcohol (Tosylation) AlcoholFormation->LeavingGroup Functional Group Conversion Cyclization Intramolecular Williamson Ether Synthesis LeavingGroup->Cyclization Base-mediated Spirocycle Spirocyclic Product Formation Cyclization->Spirocycle

Caption: Key transformations in the synthesis of the spirocyclic product.

Purification of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides an overview of potential purification techniques for tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate, a heterocyclic building block relevant in medicinal chemistry and drug development. Due to the absence of specific, published purification protocols for this compound in the available scientific literature, this guide presents generalized methodologies based on the purification of structurally related compounds. The primary techniques applicable to this class of molecules are silica gel column chromatography and recrystallization. Researchers should use these notes as a starting point for developing a specific purification protocol, with the understanding that optimization will be necessary.

Introduction

Compound Properties:

PropertyValue
CAS Number 276872-90-3
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance Solid (predicted)

General Purification Strategies

The purification of Boc-protected amine compounds, particularly those with moderate polarity like tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate, typically involves one or a combination of the following techniques. The choice of method will depend on the nature and quantity of impurities present in the crude material.

A logical workflow for the purification and analysis of the target compound is outlined below.

Purification_Workflow Crude Crude Product (tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate) Analysis1 Initial Purity Assessment (e.g., TLC, LC-MS) Crude->Analysis1 Decision Purity Sufficient? Analysis1->Decision Chromatography Silica Gel Column Chromatography Fractions Collect & Combine Pure Fractions Chromatography->Fractions Recrystallization Recrystallization Analysis2 Final Purity & Characterization (NMR, LC-MS, etc.) Recrystallization->Analysis2 Decision->Chromatography No Pure_Product Pure Product Decision->Pure_Product Yes Solvent_Removal Solvent Removal (Rotary Evaporation) Fractions->Solvent_Removal Solvent_Removal->Recrystallization Further Purification Needed Solvent_Removal->Analysis2 Analysis2->Pure_Product Analysis_Flow Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR LCMS LC-MS Purified_Compound->LCMS MP Melting Point Purified_Compound->MP Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Verification Purity >95%? LCMS->Purity_Verification MP->Purity_Verification Final_Product Final Pure Product Structural_Confirmation->Final_Product Purity_Verification->Final_Product Yes

Application Notes and Protocols: Use of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and its Analogs in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved physicochemical and pharmacological properties of drug candidates.[1] The incorporation of spirocyclic motifs can enhance receptor binding, metabolic stability, and provide novel intellectual property. Among these, oxa-azaspirooctane derivatives, such as tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and its isomers, are versatile building blocks for the synthesis of complex molecules.[2][3] These compounds serve as key intermediates in the development of novel therapeutic agents, particularly for neurological disorders.[2] This document provides detailed protocols for the synthesis of a representative analog, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and highlights the applications of this class of compounds in multi-step organic synthesis.

Synthesis of a tert-Butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Intermediate

A patented three-step method provides a clear pathway for the synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a useful intermediate for further diversification in drug discovery.[4] The synthesis starts from the commercially available 1-Boc-3-oxoazetidine.

Experimental Protocols

Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

  • To a reaction vessel containing a solvent mixture of tetrahydrofuran and water, add 1-Boc-3-oxoazetidine as the starting material.[4]

  • Introduce zinc powder and allyl bromide to the reaction mixture.[4] Alternatively, an allyl Grignard reagent can be used.[4]

  • Maintain the reaction temperature between 10-20 °C and stir the mixture.[4]

  • Upon completion of the reaction, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.

Step 2: Synthesis of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Dissolve the 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester obtained from Step 1 in dichloromethane.[4]

  • Cool the solution to a temperature between -30 °C and -10 °C.[4]

  • Slowly add liquid bromine to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at this temperature.[4]

  • After the reaction is complete, quench any excess bromine and perform an appropriate work-up to isolate the crude product.

  • Purify the product if necessary to obtain tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.

Step 3: Synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • In a reaction flask, dissolve the tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate from Step 2 in acetonitrile.[4]

  • Add potassium carbonate as a base to the solution.[4]

  • Heat the reaction mixture to 82 °C and stir overnight.[4]

  • Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, filter off the solid potassium salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the final product, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Data Presentation: Synthesis Summary
StepStarting MaterialReagents and SolventsReaction ConditionsProduct
1 1-Boc-3-oxoazetidineAllyl bromide, Zinc powder, Tetrahydrofuran, Water10-20 °C3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
2 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl esterLiquid bromine, Dichloromethane-30 to -10 °C, 2 hourstert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3 tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylatePotassium carbonate, Acetonitrile82 °C, Overnighttert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Mandatory Visualization

Synthetic Workflow Diagram

G A 1-Boc-3-oxoazetidine R1 Allyl bromide, Zn THF/H2O, 10-20 °C A->R1 B 3-allyl-3-hydroxyazetidine- 1-carboxylic acid tert-butyl ester R2 Br2, DCM -30 to -10 °C B->R2 C tert-butyl-3-(2,3-dibromopropyl)- 3-hydroxyazetidine-1-carboxylate R3 K2CO3, ACN 82 °C C->R3 D tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4] octane-2-carboxylate R1->B R2->C R3->D

References

Application Notes and Protocols: Tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is a key building block in modern medicinal chemistry, offering a unique spirocyclic scaffold that combines the advantageous properties of both an oxetane and a pyrrolidine ring system. Its rigid, three-dimensional structure provides a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to enhance binding affinity and selectivity for biological targets.[1] This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the development of novel pharmaceutical agents.

The incorporation of the 1-oxa-5-azaspiro[3.4]octane moiety can impart favorable physicochemical properties to drug candidates, such as increased aqueous solubility and metabolic stability, which are critical for improving clinical success rates.[1][2] This scaffold is considered a bioisostere of commonly used groups like morpholine, offering an alternative with potentially improved pharmacokinetic profiles.[1]

Physicochemical Advantages and Properties

The unique structural features of the 1-oxa-5-azaspiro[3.4]octane scaffold lead to significant improvements in the physicochemical properties of drug candidates. These advantages are summarized in the table below.

PropertyImpact of 1-oxa-5-azaspiro[3.4]octane MoietyRationale
Aqueous Solubility IncreasedThe polar oxetane ring enhances hydrophilicity.[1]
Lipophilicity (LogP/LogD) DecreasedThe introduction of an oxygen atom lowers lipophilicity compared to carbocyclic analogs.[1]
Metabolic Stability IncreasedSpirocyclic systems can block sites of metabolism, and the oxetane ring is generally more stable to oxidative metabolism than motifs like morpholine.[1][2]
Molecular Rigidity IncreasedThe spirocyclic nature provides a conformationally constrained scaffold, which can improve binding to target proteins.
Three-dimensionality (sp3 character) IncreasedThe high sp3 character of the scaffold can lead to improved clinical success by avoiding the "flatland" of many sp2-rich drug candidates.[3]
Novelty HighProvides access to novel chemical space and intellectual property opportunities.

Applications in Drug Discovery

The 1-oxa-5-azaspiro[3.4]octane scaffold is a valuable component in the design of new therapeutic agents across various disease areas. Its utility has been demonstrated in the development of kinase inhibitors and anti-infective agents.

As a Bioisostere in Kinase Inhibitors

In the field of oncology, kinase inhibitors are a major class of targeted therapies. The epidermal growth factor receptor (EGFR) is a key target in several cancers.[4] The 1-oxa-5-azaspiro[3.4]octane moiety can be used as a bioisosteric replacement for more traditional heterocyclic systems in EGFR inhibitors to improve properties such as solubility and metabolic stability, potentially leading to drugs with better efficacy and safety profiles.

Below is a representative diagram of the EGFR signaling pathway, which is often targeted by inhibitors developed using novel building blocks like tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR Signaling Pathway.

In the Development of Anti-Infective Agents

The emergence of drug-resistant pathogens necessitates the development of novel anti-infective agents. The 1-oxa-5-azaspiro[3.4]octane scaffold has been explored in the synthesis of potent antitubercular compounds.[5] By incorporating this building block, medicinal chemists can explore new chemical space and develop compounds with novel mechanisms of action or improved activity against resistant strains of Mycobacterium tuberculosis.

The following workflow illustrates how this building block can be integrated into a drug discovery program.

Drug_Discovery_Workflow Start Start with tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate Deprotection Boc Deprotection Start->Deprotection Derivatization Derivatization (e.g., Amide Coupling, Reductive Amination) Deprotection->Derivatization Library Compound Library Generation Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Antitubercular Activity) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug Discovery Workflow.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature and are provided for illustrative purposes.[6] Researchers should adapt these methods to their specific needs and conduct appropriate safety assessments.

Protocol 1: Synthesis of tert-Butyl 7-bromo-1-oxa-5-azaspiro[3.4]octane-5-carboxylate

This protocol is adapted from the synthesis of a brominated derivative, which can serve as a versatile intermediate for further functionalization.[6]

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-Boc-3-oxoazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of allylmagnesium bromide in diethyl ether (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane.

  • Cool the solution to -20 °C.

  • Add a solution of bromine (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below -10 °C.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibromide.

Step 3: Synthesis of tert-Butyl 7-bromo-1-oxa-5-azaspiro[3.4]octane-5-carboxylate

  • Dissolve the crude tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Heat the mixture to 80 °C and stir overnight.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain tert-butyl 7-bromo-1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

The following diagram outlines this synthetic workflow.

Synthesis_Workflow Start 1-Boc-3-oxoazetidine Step1 Step 1: Allylation Start->Step1 Intermediate1 tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 Product tert-Butyl 7-bromo-1-oxa-5-azaspiro[3.4]octane-5-carboxylate Step3->Product

Caption: Synthetic Workflow.

Protocol 2: Boc Deprotection and Further Derivatization

The Boc-protected amine of tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate can be readily deprotected to provide the free amine, which is a key intermediate for introducing diversity.

Step 1: Boc Deprotection

  • Dissolve the Boc-protected spirocycle (1 equivalent) in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (1:1).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the free amine.

  • Collect the solid by filtration and dry under vacuum.

Step 2: General Procedure for Amide Coupling

  • To a solution of the deprotected spirocyclic amine salt (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable solvent such as DMF or dichloromethane, add a coupling agent like HATU or HBTU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Conclusion

tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural and physicochemical properties offer significant advantages in overcoming common challenges in drug discovery, such as poor solubility and metabolic instability. The protocols and application notes provided herein serve as a guide for researchers to effectively utilize this scaffold in the design and synthesis of next-generation therapeutics.

References

Application of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate in developing treatments for neurological disorders.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and its analogs in the development of novel therapeutics for neurological disorders. While direct experimental data for this specific compound is limited in publicly available literature, the broader class of azaspirooctane-carboxylates has emerged as a promising scaffold in neuroscience research. This document outlines potential therapeutic targets, relevant experimental protocols, and data from closely related analogs to guide future research and drug discovery efforts.

Introduction and Background

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. The 1-oxa-5-azaspirooctane core, in particular, offers a unique spatial arrangement of atoms that can be exploited for precise interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships.

While research on tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate is still in its early stages, related azaspirooctane derivatives have shown promising activity as modulators of key targets in the central nervous system (CNS), suggesting potential therapeutic applications in a range of neurological and psychiatric conditions.

Potential Therapeutic Targets and Applications

Based on studies of analogous compounds, tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate may be a valuable scaffold for developing modulators of the following targets:

Muscarinic Acetylcholine M4 Receptor (M4R)

A recent patent application has disclosed a series of novel azaspirooctane-carboxylates as activators and modulators of the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum and other brain regions involved in cognition and motor control. Selective activation of the M4 receptor is a promising therapeutic strategy for:

  • Schizophrenia: M4 activation can modulate dopamine release in the striatum, potentially offering a novel antipsychotic mechanism with fewer side effects than current medications.

  • Alzheimer's Disease: Enhancing cholinergic signaling through M4 receptors may improve cognitive function.[1]

  • Parkinson's Disease: M4 modulators could help to rebalance the cholinergic and dopaminergic systems, alleviating motor symptoms.[1]

Fatty Acid Amide Hydrolase (FAAH)

Research has identified 1-oxa-8-azaspiro[4.5]decane derivatives as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH elevates endogenous anandamide levels, which can produce therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This mechanism is relevant for treating:

  • Anxiety and Stress-Related Disorders: Increased anandamide levels have anxiolytic effects.

  • Chronic Pain and Inflammation: Endocannabinoids play a crucial role in pain modulation.

  • Neurodegenerative Diseases: FAAH inhibition has shown neuroprotective effects in preclinical models.

Quantitative Data from Analogous Compounds

The following tables summarize the biological activity of compounds structurally related to tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate. This data provides a benchmark for the potential potency and selectivity that could be achieved with this scaffold.

Table 1: In Vitro Activity of Azaspirooctane-Carboxylate Analogs as M4 Receptor Modulators

Compound IDTargetAssay TypeEC50 (nM)Selectivity vs. M1/M2/M3/M5Reference
Example 1M4 mAChRcAMP Assay20 - 99.9Data Not AvailableWO 2024/059249 A1[1]
Example 2M4 mAChRcAMP Assay100 - 499.9Data Not AvailableWO 2024/059249 A1[1]
Example 3M4 mAChRcAMP Assay< 20Data Not AvailableWO 2024/059249 A1[1]

Table 2: In Vitro Activity of Oxa-Azaspiro-Decane Analogs as FAAH Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Selectivity vs. other hydrolasesReference
PF-750FAAHkinact/Ki~800 M-1s-1 (potency)ModerateAhn et al.[2]
PF-3845FAAHkinact/Ki0.23 µM (Ki)HighAhn et al.[2]
URB597FAAHpI507.19 (pH 6), 7.75 (pH 8)SelectiveFowler et al.[3]

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to evaluate the activity of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and its derivatives.

General Synthesis of Boc-Protected Oxa-Azaspirooctanes

A general synthetic route to tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and its analogs can be adapted from established methods for the synthesis of similar spirocyclic systems.[4][5][6] A plausible retro-synthetic approach is outlined below.

Diagram 1: General Retrosynthetic Analysis

G Target tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate Intermediate1 Spirocyclic amine Target->Intermediate1 Boc Protection Intermediate2 N-Boc protected amino alcohol Intermediate1->Intermediate2 Cyclization StartingMaterials Cyclic ketone & Amino acid derivative Intermediate2->StartingMaterials Coupling

Caption: Retrosynthetic approach for the synthesis of the target compound.

Protocol 1: Synthesis of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

  • Step 1: Synthesis of the Spirocyclic Core. A suitable starting material, such as a protected amino alcohol, is reacted with a cyclic ketone under conditions that promote spirocyclization. This can be achieved through various methods, including intramolecular cyclization or multi-component reactions.

  • Step 2: Boc Protection. The resulting secondary amine of the spirocyclic core is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[7]

  • Step 3: Purification. The final product is purified using standard techniques such as flash column chromatography on silica gel. The structure and purity of the compound should be confirmed by analytical methods like NMR (1H and 13C), mass spectrometry, and HPLC.

In Vitro Assay for M4 Muscarinic Receptor Activity

The activity of test compounds on the M4 receptor can be assessed using a functional assay that measures changes in intracellular cyclic AMP (cAMP) levels.[8][9]

Diagram 2: M4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Agonist Agonist (e.g., Azaspirooctane) Agonist->M4R Binds ATP ATP ATP->AC Substrate Downstream Downstream Signaling cAMP->Downstream

Caption: M4 receptor activation leads to inhibition of adenylyl cyclase.

Protocol 2: M4 Receptor cAMP Functional Assay

  • Cell Culture: Use a stable cell line expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series to generate a concentration-response curve.

  • Assay Procedure: a. Seed the cells in a 96-well or 384-well plate and incubate until they reach the desired confluency. b. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add the test compound at various concentrations to the wells. d. Stimulate the cells with forskolin to increase basal cAMP levels. e. After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Assay for FAAH Inhibition

A fluorescence-based assay is a common method for screening FAAH inhibitors.[10][11][12] This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Diagram 3: FAAH Inhibition Assay Workflow

G Start Start Add_Enzyme Add FAAH Enzyme to Plate Start->Add_Enzyme Incubate_Inhibitor Add Test Compound (Potential Inhibitor) Incubate Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a fluorescence-based FAAH inhibitor assay.

Protocol 3: Fluorescence-Based FAAH Inhibition Assay

  • Reagents:

    • Recombinant human FAAH enzyme.

    • FAAH assay buffer (e.g., Tris-HCl, pH 9.0).

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Test compound and a known FAAH inhibitor (positive control, e.g., URB597).

  • Assay Procedure (96-well plate format): a. To the appropriate wells, add the assay buffer. b. Add the test compound at various concentrations to the "inhibitor" wells and the positive control to its designated wells. Add vehicle (DMSO) to the "control" and "background" wells. c. Add the FAAH enzyme to all wells except the "background" wells. d. Pre-incubate the plate to allow for inhibitor binding. e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Measure the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) either kinetically over time or as an endpoint measurement after a fixed incubation period.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the control (vehicle) wells. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Future Directions and Conclusion

The tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutics for a variety of neurological disorders. Based on the activity of related compounds, future research should focus on:

  • Synthesis of a focused library: Synthesize a series of derivatives to explore the structure-activity relationship (SAR) around the 1-oxa-5-azaspirooctane core.

  • In vitro screening: Evaluate the synthesized compounds against a panel of neurological targets, with an initial focus on M4 muscarinic receptors and FAAH.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models of schizophrenia, Alzheimer's disease, Parkinson's disease, anxiety, or chronic pain to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

Application Notes & Protocols: tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of tert-butyl 1-oxa-5-azaspirooctane-5-carboxylate as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific intermediate is not yet widely documented in publicly available literature, its unique spirocyclic scaffold holds significant promise for the development of next-generation insecticides, fungicides, and herbicides. The protocols outlined below are based on established synthetic methodologies for analogous spirocyclic compounds and serve as a guide for researchers exploring the agrochemical applications of this versatile building block.

The introduction of spirocyclic motifs is a growing trend in the design of bioactive molecules, offering a strategic approach to enhance properties such as potency, selectivity, and metabolic stability. The rigid, three-dimensional structure of the 1-oxa-5-azaspirooctane core can lead to improved binding affinity with biological targets and may reduce off-target effects.

Hypothetical Application: Synthesis of a Novel Spirocyclic Insecticide

This section outlines a hypothetical synthetic pathway for the derivatization of tert-butyl 1-oxa-5-azaspirooctane-5-carboxylate into a potential insecticidal agent. The protocol is based on a common synthetic transformation—amide coupling—to append a toxophoric moiety, a strategy frequently employed in the synthesis of modern insecticides.

Logical Workflow for Spirocyclic Agrochemical Development

The following diagram illustrates the general workflow for leveraging spirocyclic intermediates like tert-butyl 1-oxa-5-azaspirooctane-5-carboxylate in an agrochemical discovery pipeline.

G cluster_0 Intermediate Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Product Development A tert-Butyl 1-oxa-5- azaspirooctane-5-carboxylate B Boc Deprotection A->B C 1-Oxa-5-azaspirooctane B->C D Amide Coupling with Agrochemical Moiety C->D E Synthesis of Analog Library D->E Input for Library F Primary Bioactivity Screening (e.g., Insecticidal Assay) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization (ADME/Tox) H->I Optimized Leads J Field Trials I->J K Formulation Development J->K L Commercial Agrochemical K->L

Caption: Workflow for spirocyclic agrochemical discovery.

Experimental Protocols

The following protocols detail the necessary steps for the deprotection of the tert-butyl carbamate (Boc) group and the subsequent amide coupling to a hypothetical agrochemically relevant carboxylic acid.

Protocol 1: Boc Deprotection of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

This procedure removes the Boc protecting group to yield the free secondary amine, which is essential for further functionalization.

Materials:

  • tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve tert-butyl 1-oxa-5-azaspirooctane-5-carboxylate (1.0 eq) in dichloromethane (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-oxa-5-azaspirooctane as a free base.

Quantitative Data (Representative):

ParameterValue
Starting Material5.0 g
Trifluoroacetic Acid26.7 g
Dichloromethane50 mL
Reaction Time3 hours
Crude Product Yield~3.0 g
Purity (by LC-MS)>95%
Protocol 2: Amide Coupling with 2,6-Dichloronicotinic Acid

This protocol describes the coupling of the deprotected spirocyclic amine with a commercially available, agrochemically relevant carboxylic acid, 2,6-dichloronicotinic acid, using a standard peptide coupling reagent.

Materials:

  • 1-Oxa-5-azaspirooctane (from Protocol 1)

  • 2,6-Dichloronicotinic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloronicotinic acid (1.1 eq) in anhydrous DMF (15 mL per gram of carboxylic acid).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add PyBOP (1.2 eq) to the mixture and stir for an additional 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude 1-oxa-5-azaspirooctane (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Quantitative Data (Representative):

ParameterValue
1-Oxa-5-azaspirooctane2.5 g
2,6-Dichloronicotinic acid4.4 g
PyBOP11.9 g
DIPEA8.9 g
Reaction Time16 hours
Purified Product Yield4.8 g (75% over 2 steps)
Purity (by HPLC)>98%

Signaling Pathways and Mode of Action (Hypothetical)

The biological activity of a novel agrochemical is intrinsically linked to its interaction with specific molecular targets within the pest organism. For a hypothetical spirocyclic insecticide derived from the protocols above, the nicotinic moiety suggests a potential mode of action targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.

Logical Relationship of Spirocycle in Modulating Bioactivity

The diagram below illustrates the conceptual role of the spirocyclic scaffold in enhancing the interaction of the active moiety with its biological target.

G cluster_0 Molecular Interaction A Hypothetical Insecticide B Spirocyclic Scaffold A->B C Toxophoric Moiety (e.g., Dichloronicotinyl) A->C E Conformational Rigidity B->E D Biological Target (e.g., nAChR) C->D Binds to F Precise Orientation E->F G Enhanced Binding Affinity F->G G->D Improves H Increased Potency G->H I Improved Selectivity G->I

Caption: Role of the spirocyclic scaffold in bioactivity.

This model suggests that the rigid spirocyclic core orients the toxophoric group in a favorable conformation for binding to its target, potentially leading to increased efficacy and selectivity compared to more flexible, non-spirocyclic analogues. Further research, including extensive biological screening and SAR studies, would be required to validate this hypothesis and fully elucidate the mode of action.

Application Notes and Protocols for the Deprotection of N-Boc on Azaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for nitrogen atoms in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. Azaspirocyclic scaffolds are crucial building blocks in numerous pharmaceuticals due to their rigid three-dimensional structures. The efficient and selective removal of the N-Boc group is a critical step in the synthetic routes towards these valuable compounds. This document provides detailed application notes and experimental protocols for various methods of N-Boc deprotection on azaspirocyclic compounds, tailored for researchers and professionals in the field.

Deprotection Methodologies

The selection of an appropriate deprotection method is contingent on the substrate's sensitivity to acidic or thermal conditions and the presence of other functional groups. The most common and effective methods for N-Boc deprotection on azaspirocyclic compounds are acid-catalyzed cleavage, thermal deprotection, and silyl-based methods.

Acid-Catalyzed Deprotection

Acidic conditions are the most frequently used for N-Boc removal. The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1] Commonly used acids include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3]

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group, typically in a chlorinated solvent like dichloromethane (DCM).[2][4] The reaction is generally fast and proceeds at room temperature.[5]

Hydrochloric Acid (HCl): HCl, often used as a solution in dioxane or methanol, is another standard reagent for Boc deprotection.[3] This method is particularly useful when the final product is desired as a hydrochloride salt.[5]

Thermal Deprotection

Thermal removal of the N-Boc group offers a reagent-free and often "greener" alternative to acidic methods.[6] The process involves heating the N-Boc protected compound in a suitable solvent, leading to the elimination of isobutylene and carbon dioxide to furnish the free amine.[6] This method is advantageous for substrates sensitive to strong acids. However, it may require high temperatures, which could be detrimental to thermally labile molecules.[6]

Trimethylsilyl Iodide (TMSI) Mediated Deprotection

Trimethylsilyl iodide (TMSI) provides a mild and efficient method for N-Boc deprotection, particularly for substrates that are sensitive to acidic conditions.[7][8] The reaction is thought to proceed through the formation of a silyl carbamate intermediate, which then fragments to give the deprotected amine. This method is especially beneficial for water-soluble zwitterionic compounds as it can allow for direct isolation of the product.[9][10]

Quantitative Data Summary

The following table summarizes quantitative data for the deprotection of N-Boc on various azaspirocyclic compounds using different methodologies. This allows for a direct comparison of reaction conditions and yields.

Azaspirocyclic CoreDeprotection MethodReagent(s) and Solvent(s)Temperature (°C)TimeYield (%)Reference(s)
General AzaspirocycleAcidic20-100% TFA in DCM0 to RT1-4 hHigh[2]
General AzaspirocycleAcidic4M HCl in DioxaneRT1-4 hHigh[3]
1-Azaspiro[3.3]heptane derivativeAcidic (during workup)Not specifiedNot specifiedNot specifiedNot specified[11]
Spiro[indoline-3,4'-piperidine]Acidic (for salt formation)TCE-Cl, then Zn reduction and Boc protection, followed by saponificationNot specifiedNot specified35 (overall)
General HeterocyclesNeutralOxalyl chloride in MethanolRT1-4 hup to 90[12][13]
General AminesThermalContinuous flow, various solvents150-300Varies≥90-95[14][15]
General AminesSilyl-basedTMSI in DCMNot specifiedNot specifiedNot specified[7][16]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of an N-Boc protected azaspirocyclic compound using TFA in DCM.[2]

Materials:

  • N-Boc protected azaspirocyclic compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected azaspirocyclic compound (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv) to the stirred solution. For sensitive substrates, a lower concentration of TFA (e.g., 20-50% v/v) can be used.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: CO₂ evolution may occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to afford the deprotected azaspirocyclic amine.

Protocol 2: Thermal N-Boc Deprotection

This protocol outlines a general procedure for the thermal deprotection of an N-Boc protected azaspirocyclic compound.[6]

Materials:

  • N-Boc protected azaspirocyclic compound

  • High-boiling solvent (e.g., toluene, xylenes, or water)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve or suspend the N-Boc protected azaspirocyclic compound (1.0 equiv) in a suitable high-boiling solvent.

  • Heat the mixture to reflux (typically 100-150 °C or higher) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate and temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or crystallization.

Protocol 3: N-Boc Deprotection using Trimethylsilyl Iodide (TMSI)

This protocol provides a general method for the deprotection of N-Boc protected azaspirocyclic compounds using TMSI.[7]

Materials:

  • N-Boc protected azaspirocyclic compound

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe and needle

Procedure:

  • Dissolve the N-Boc protected azaspirocyclic compound (1.0 equiv) in an anhydrous solvent under an inert atmosphere.

  • Add TMSI (1.5-2.0 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for the required time (typically 30 minutes to a few hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by the addition of methanol.

  • The solvent is removed under reduced pressure, and the crude product is purified as necessary. For water-soluble zwitterionic products, direct precipitation from the reaction mixture may be possible.[10]

Visualizations

Experimental Workflow for N-Boc Deprotection

G cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Reaction & Workup cluster_end Final Product start N-Boc Protected Azaspirocycle acid Acid-Catalyzed (TFA or HCl) start->acid thermal Thermal (Heat) start->thermal silyl Silyl-based (TMSI) start->silyl reaction Reaction Monitoring (TLC, LC-MS) acid->reaction thermal->reaction silyl->reaction workup Workup & Purification reaction->workup end Deprotected Azaspirocycle workup->end G cluster_substrate Substrate Properties cluster_methods Choice of Deprotection Method substrate Substrate Acid Sensitive? Thermally Stable? acid Acidic (TFA, HCl) substrate:port->acid No thermal Thermal substrate:port->thermal Yes silyl Silyl-based (TMSI) substrate:port->silyl Yes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate?

A common and effective strategy involves the intramolecular cyclization of a bifunctional azetidine precursor. A plausible route starts from commercially available N-Boc-3-azetidinone. This precursor is converted to tert-butyl 3-(hydroxymethyl)azetidin-3-ol, which is then activated on one of the hydroxyl groups (e.g., by tosylation or conversion to a halide). Subsequent treatment with a base induces an intramolecular Williamson ether synthesis to form the desired spirocyclic product.

Q2: What are the critical parameters to control during the cyclization step?

The success of the intramolecular cyclization is highly dependent on several factors:

  • Choice of Base: A non-nucleophilic, strong base is preferred to facilitate the deprotonation of the hydroxyl group without competing in side reactions. Sodium hydride (NaH) is a common choice.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and to avoid unwanted hydrolysis reactions.

  • Temperature: The reaction temperature should be carefully controlled. While gentle heating may be required to drive the reaction to completion, excessive heat can promote the formation of elimination byproducts.

  • Concentration: The reaction should be run at a relatively high dilution to favor the intramolecular cyclization over potential intermolecular side reactions.

Q3: Are there any known stability issues with the Boc-protecting group during this synthesis?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic conditions of the Williamson ether synthesis. However, it is sensitive to acidic conditions. If an acidic workup is employed, or if there are acidic impurities, partial or complete deprotection of the Boc group can occur. The resulting tert-butyl cation can also lead to the formation of tert-butylated byproducts by reacting with nucleophilic sites on the starting material or product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate, focusing on the identification of byproducts.

Problem 1: Low yield of the desired product with significant formation of an unsaturated byproduct.

  • Observation: Analysis of the crude reaction mixture by GC-MS or LC-MS shows a significant peak corresponding to a compound with a mass 18 units less than the starting diol precursor.

  • Probable Cause: This is indicative of an elimination reaction, a common side reaction in Williamson ether synthesis, especially when secondary or sterically hindered halides or tosylates are used.[1] The base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.

  • Troubleshooting Steps:

    • Optimize the Base: Use a less sterically hindered base.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired cyclization.

    • Choice of Leaving Group: If possible, use a better leaving group that promotes a faster SN2 reaction, potentially outcompeting the E2 elimination.

Problem 2: Presence of a byproduct with the same mass as the starting material.

  • Observation: Chromatographic analysis shows a significant amount of unreacted starting material or an isomer.

  • Probable Cause:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a weak base.

    • Isomerization: Depending on the reaction conditions, isomerization of the starting material could occur.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly.

    • Ensure Anhydrous Conditions: Moisture can quench the base and hydrolyze the starting material or intermediates.

    • Verify Base Stoichiometry and Activity: Use a fresh, active batch of the base in a sufficient stoichiometric amount.

Problem 3: Formation of high molecular weight byproducts.

  • Observation: The mass spectrum of the crude product shows peaks corresponding to dimers or oligomers of the starting material.

  • Probable Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This is more likely to occur at higher concentrations.

  • Troubleshooting Steps:

    • Employ High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a solution of the base.

Problem 4: Identification of byproducts related to the Boc-protecting group.

  • Observation: Mass spectral data indicates the presence of compounds with a mass corresponding to the deprotected product or the addition of a tert-butyl group to the product or starting material.

  • Probable Cause:

    • Acidic Contamination: Trace amounts of acid can lead to the cleavage of the Boc group, generating a tert-butyl cation.

    • Alkylation: The highly reactive tert-butyl cation can alkylate any nucleophilic sites present in the reaction mixture.

  • Troubleshooting Steps:

    • Neutral or Basic Workup: Ensure that the reaction workup is performed under neutral or basic conditions to avoid Boc-group cleavage.

    • Use of Scavengers: In cases where the formation of the tert-butyl cation is unavoidable, scavengers like triethylsilane or anisole can be added to trap the cation and prevent side reactions.

Summary of Potential Byproducts and Their Identification
Byproduct Molecular Weight Change Identification Method Potential Cause
Elimination Product (Alkene)-18 Da from diol precursorGC-MS, LC-MS, 1H NMR (alkene protons)E2 elimination competing with SN2 cyclization
Dimer/Oligomer+ (n x MW of starting material)LC-MS, MALDI-TOFIntermolecular reaction at high concentrations
Deprotected Product- 100 Da (loss of Boc group)LC-MS, 1H NMR (absence of t-butyl protons)Acidic conditions during reaction or workup
tert-Butylated Product+ 56 DaLC-MS, 1H NMR (additional t-butyl signal)Reaction of tert-butyl cation with nucleophiles

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Protocol: Intramolecular Cyclization of tert-Butyl 3-(chloromethyl)-3-hydroxyazetidine-1-carboxylate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Base: To the stirred THF, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions at 0 °C.

  • Substrate Addition: Prepare a solution of tert-butyl 3-(chloromethyl)-3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the NaH suspension over a period of 1-2 hours at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_cyclization Intramolecular Cyclization cluster_byproducts Potential Byproducts A N-Boc-3-azetidinone B tert-Butyl 3-(hydroxymethyl) azetidin-3-ol A->B Grignard/Organolithium Addition C tert-Butyl 3-((tosyloxy)methyl) azetidin-3-ol B->C Tosylation D tert-Butyl 1-oxa-5- azaspiro[3.4]octane- 5-carboxylate C->D Base (e.g., NaH) Intramolecular Williamson Ether Synthesis E Elimination Product (Alkene) C->E Elimination (E2) F Dimerization Product C->F Intermolecular Reaction

Caption: Synthetic pathway and potential byproduct formation.

References

Technical Support Center: Synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate?

A common and effective strategy involves a multi-step synthesis starting from commercially available N-Boc-3-azetidinone. The key steps typically include an initial nucleophilic addition to the ketone, followed by an intramolecular cyclization to form the spiro-oxetane ring.

Q2: What are the critical parameters to control for maximizing the yield of the spirocyclization step?

The success of the intramolecular cyclization is highly dependent on the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are often preferred to deprotonate the hydroxyl group, initiating the ring formation. Anhydrous conditions are crucial to prevent quenching of the base and other side reactions. Temperature control is also vital to manage the reaction rate and minimize decomposition.

Q3: Are there any known stable intermediates in this synthesis?

Yes, the alcohol intermediate formed after the initial nucleophilic addition to N-Boc-3-azetidinone is a key isolable intermediate. Proper purification of this intermediate is recommended to ensure a high-yielding subsequent cyclization step.

Q4: What are the common side products observed in this synthesis?

Common side products can include elimination products from the alcohol intermediate, intermolecular reaction products, and decomposition of the starting materials or products under harsh reaction conditions. Ring-opening of the azetidine or the newly formed oxetane ring can also occur if the reaction is not carefully controlled.

Q5: How can the final product be purified?

The final product, tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate, is typically purified using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective in separating the desired product from any remaining starting materials and side products.

Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during the synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Step 1 (Nucleophilic Addition) - Inactive Grignard or organolithium reagent.- Presence of moisture in the reaction setup.- Low reactivity of the starting ketone.- Titrate the organometallic reagent before use to determine its exact concentration.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Consider using a more reactive organometallic reagent or a Lewis acid catalyst to activate the ketone.
Low Yield in Step 2 (Intramolecular Cyclization) - Incomplete deprotonation of the alcohol.- Use of a nucleophilic base leading to side reactions.- Suboptimal reaction temperature or time.- Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).- Ensure anhydrous conditions to prevent quenching of the base.- Optimize the reaction temperature; gentle heating may be required, but excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Significant Side Products - Elimination of the alcohol to form an alkene.- Intermolecular ether formation.- Ring-opening of the azetidine or oxetane ring.- For the cyclization step, use a non-nucleophilic base and control the temperature carefully.- Employ high-dilution conditions for the cyclization step to favor the intramolecular reaction over intermolecular reactions.- Use milder reaction conditions and ensure the pH is controlled during workup to prevent acid- or base-catalyzed ring opening.
Difficulty in Product Purification - Co-elution of the product with impurities.- Product instability on silica gel.- Optimize the solvent system for column chromatography; a shallow gradient can improve separation.- Consider using a different stationary phase, such as alumina, or an alternative purification method like preparative HPLC.- If the product is suspected to be unstable on silica gel, minimize the time it is on the column and consider using a neutral silica gel.

Experimental Protocols

Key Synthetic Pathway

A plausible and efficient synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is a two-step process starting from N-Boc-3-azetidinone.

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-hydroxyazetidine-1-carboxylate

  • Reaction: Grignard reaction of N-Boc-3-azetidinone with a suitable one-carbon nucleophile.

  • Reagents and Conditions:

    • N-Boc-3-azetidinone (1.0 eq)

    • (Methoxymethyl)magnesium chloride (1.2 eq) in THF

    • Anhydrous Tetrahydrofuran (THF) as solvent

    • Reaction temperature: 0 °C to room temperature

  • Procedure:

    • Dissolve N-Boc-3-azetidinone in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add (methoxymethyl)magnesium chloride solution dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) to yield the desired alcohol intermediate.

Step 2: Synthesis of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

  • Reaction: Intramolecular Williamson ether synthesis (cyclization).

  • Reagents and Conditions:

    • tert-Butyl 3-(hydroxymethyl)-3-hydroxyazetidine-1-carboxylate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent

    • Reaction temperature: 0 °C to 50 °C

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of tert-butyl 3-(hydroxymethyl)-3-hydroxyazetidine-1-carboxylate in anhydrous THF to the NaH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Visualizations

Synthetic Workflow

SynthesisWorkflow start N-Boc-3-azetidinone step1 Step 1: Grignard Reaction (+ (Methoxymethyl)magnesium chloride) start->step1 intermediate tert-Butyl 3-(hydroxymethyl)-3- hydroxyazetidine-1-carboxylate step1->intermediate step2 Step 2: Intramolecular Cyclization (NaH, THF) intermediate->step2 product tert-Butyl 1-oxa-5-azaspiro[3.4] octane-5-carboxylate step2->product

Caption: Synthetic workflow for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Troubleshooting Logic

TroubleshootingLogic start Low Yield of Final Product q1 Which step has low yield? start->q1 step1_low Low Yield in Step 1 (Grignard Reaction) q1->step1_low Step 1 step2_low Low Yield in Step 2 (Cyclization) q1->step2_low Step 2 solution1 Troubleshoot Step 1: - Check Grignard reagent activity - Ensure anhydrous conditions - Consider Lewis acid catalyst step1_low->solution1 solution2 Troubleshoot Step 2: - Use stronger, non-nucleophilic base - Ensure anhydrous conditions - Optimize temperature and time step2_low->solution2

Caption: Troubleshooting logic for low yield in the synthesis.

Understanding the decomposition pathways of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate. The information provided is based on established principles of organic chemistry, particularly the behavior of tert-butoxycarbonyl (Boc) protected amines and spirocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Issue 1: Unexpected Degradation of the Compound Upon Storage

  • Question: I have observed a loss of purity of my tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate sample over time, even when stored at room temperature. What could be the cause?

  • Answer: The tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate molecule contains two potentially labile functional groups: a Boc-protecting group and a spiro-fused oxirane ring. The Boc group is known to be sensitive to acidic conditions, while the strained oxirane ring can be susceptible to ring-opening, especially in the presence of acid or nucleophiles.[1][2] Degradation upon storage could be due to trace amounts of acidic impurities or moisture. Spiro polycycloacetals have shown high thermal stabilities, with degradation temperatures in the range of 343–370 °C, suggesting the primary concern at room temperature is likely chemical decomposition rather than thermal.[3][4]

    Recommended Actions:

    • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture and acidic gases.

    • Solvent Purity: If the compound is stored in solution, ensure the solvent is of high purity and free from acidic contaminants.

    • Purity Check: Before use, it is advisable to check the purity of the compound using techniques like HPLC or ¹H NMR.

Issue 2: Incomplete Deprotection of the Boc Group

  • Question: I am trying to remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish or incomplete. Why is this happening?

  • Answer: Incomplete Boc deprotection can be attributed to several factors:

    • Insufficient Acid Strength or Concentration: The rate of Boc cleavage can have a second-order dependence on the acid concentration.[5]

    • Steric Hindrance: The spirocyclic nature of the molecule might create steric hindrance around the Boc group, slowing down the reaction.

    • Reaction Time and Temperature: The reaction may require longer times or gentle heating to go to completion.

    Recommended Actions:

    • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).

    • Change Acid: Consider using a stronger acid system, such as 4M HCl in dioxane.

    • Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Gentle heating may also be beneficial, but should be done cautiously to avoid side reactions.

Issue 3: Formation of Unexpected Byproducts During Boc Deprotection

  • Question: During the acidic deprotection of the Boc group, I am observing the formation of unexpected byproducts in my reaction mixture. What are these and how can I avoid them?

  • Answer: The formation of byproducts is likely due to the reactivity of the spiro-fused oxirane ring under acidic conditions. The acid can catalyze the ring-opening of the oxirane by a nucleophile present in the reaction mixture (e.g., water, the acid's counter-ion, or another molecule of the substrate).[1][6] This can lead to the formation of diols or other substituted products.

    Recommended Actions:

    • Use Milder Conditions: Attempt the deprotection using milder acidic conditions that may be less likely to promote oxirane ring-opening.

    • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent water from acting as a nucleophile.

    • Alternative Deprotection Methods: Consider non-acidic deprotection methods, such as thermal deprotection, although this may also have its own set of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways for tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate?

A1: The decomposition of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate is expected to proceed through two main pathways, primarily depending on the reaction conditions:

  • Acid-Catalyzed Decomposition: This is the most common pathway for the removal of the Boc protecting group. The reaction is initiated by protonation of the carbamate oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the deprotected spirocyclic amine, carbon dioxide, and isobutylene.[7] Concurrently, the acidic conditions can promote the ring-opening of the oxirane, leading to the formation of diols or other adducts.[1]

  • Thermal Decomposition: Heating the compound can also lead to the cleavage of the Boc group. This process is believed to occur via a concerted mechanism involving proton transfer and the release of isobutylene, followed by rapid decarboxylation.[8][9] The thermal stability of the spiro-oxirane moiety under these conditions would need to be considered, as high temperatures could potentially induce rearrangements or other decomposition reactions.

Q2: What are the expected products of decomposition?

A2: Based on the established chemistry of Boc-protected amines and epoxides, the following are potential decomposition products:

  • From Boc Deprotection:

    • 1-oxa-5-azaspirooctane (the deprotected amine)

    • Carbon dioxide (CO₂)

    • Isobutylene

  • From Oxirane Ring-Opening (under acidic/nucleophilic conditions):

    • Diol derivatives of the spirocycle (from reaction with water)

    • Haloalcohols (if hydrohalic acids are used)

    • Other adducts depending on the nucleophiles present.

Q3: How can I monitor the decomposition of this compound?

A3: Several analytical techniques can be employed to monitor the decomposition:

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV method can be developed to quantify the disappearance of the starting material and the appearance of degradation products.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile decomposition products such as isobutylene. It can also be used to analyze derivatized non-volatile products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction progress and identify the structure of the degradation products.[14] Quantitative NMR (qNMR) can provide precise concentration data.

Q4: What are the recommended storage and handling procedures?

A4: To ensure the stability of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate, the following procedures are recommended:

  • Storage: Store in a cool, dry, and dark place. The container should be tightly sealed and preferably under an inert atmosphere.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data

Table 1: General Decomposition Trends of N-Boc Protected Amines

ConditionReagent/ConditionTemperatureExpected Outcome
Acidic Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Room TemperatureRapid cleavage of the Boc group.
Hydrochloric acid (HCl) in Dioxane/MethanolRoom TemperatureEffective cleavage; product may precipitate as the HCl salt.
Thermal Inert Solvent (e.g., Toluene, xylene)> 100 °CCleavage of the Boc group; rate is temperature-dependent.

Table 2: Potential Influence of Structural Features on Decomposition Rate

Structural FeatureInfluence on DecompositionRationale
Spirocyclic System May slightly decrease the rate of Boc deprotection.Steric hindrance around the Boc group.
Oxirane Ring Increases susceptibility to acid-catalyzed degradation.Ring strain makes the epoxide prone to nucleophilic attack and ring-opening.[2]
Electron-donating/withdrawing groups (if present) Can accelerate or decelerate acid-catalyzed Boc deprotection.Stabilization or destabilization of the carbocation intermediate.

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by HPLC-UV

This protocol provides a general method for monitoring the acid-catalyzed deprotection of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Re-dissolve the residue in the HPLC mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the prepared samples and monitor the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product over time.

Protocol 2: Analysis of Volatile Decomposition Products by GC-MS

This protocol is suitable for identifying volatile products like isobutylene from thermal decomposition.

  • Sample Preparation: Place a small, accurately weighed amount of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate in a headspace vial.

  • Thermal Decomposition: Heat the vial at a controlled temperature in the headspace autosampler.

  • GC-MS Conditions (Example):

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • MS Detection: Electron ionization (EI) with a scan range appropriate for the expected products.

  • Analysis: Analyze the resulting chromatogram and mass spectra to identify the volatile decomposition products by comparing their retention times and fragmentation patterns with known standards or libraries.

Visualizations

DecompositionPathways cluster_acid Acid-Catalyzed Decomposition cluster_thermal Thermal Decomposition A tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate B Protonated Intermediate A->B + H+ D Ring-Opened Product (e.g., Diol) A->D + H+, + Nucleophile C Deprotected Amine + CO2 + Isobutylene B->C - H+ E tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate F Deprotected Amine + CO2 + Isobutylene E->F Heat

Caption: Potential decomposition pathways of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Decomposition Analysis start Decomposition Experiment (Acidic or Thermal) sampling Time-point Sampling start->sampling hplc HPLC-UV Analysis (Non-volatile products) sampling->hplc gcms GC-MS Analysis (Volatile products) sampling->gcms nmr NMR Analysis (Structural Elucidation) sampling->nmr data Data Analysis (Kinetics & Product ID) hplc->data gcms->data nmr->data

Caption: A general experimental workflow for studying the decomposition of the target compound.

References

Troubleshooting low reactivity issues with tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate?

Tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate is a versatile spirocyclic compound commonly used as a building block in medicinal chemistry and drug discovery. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled reactivity, while the spiro-epoxide (oxirane) functionality serves as a key site for nucleophilic attack and further molecular elaboration. Its stability and reactivity profile make it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate in a cool, dry place. Specific supplier recommendations may vary, but storage at room temperature or refrigerated conditions (2-8°C) is common. The compound is generally supplied as a solid.[3]

Q3: What are the primary reactive sites on this molecule?

There are two primary sites of reactivity on tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate:

  • The Boc-protected amine: The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions to liberate the secondary amine, which can then participate in a wide range of subsequent reactions (e.g., acylation, alkylation).

  • The spiro-epoxide (oxirane) ring: The strained three-membered ether ring is susceptible to ring-opening by various nucleophiles. This reaction is a powerful tool for introducing new functional groups and building molecular complexity.

Troubleshooting Guides

This section addresses common issues of low reactivity encountered during experiments with tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Issue 1: Incomplete or Failed Boc-Deprotection

Q: My Boc-deprotection reaction is not going to completion, and I observe significant amounts of starting material. What are the possible causes and solutions?

A: Incomplete Boc-deprotection is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting this problem is outlined below.

Troubleshooting Workflow for Incomplete Boc-Deprotection

start Incomplete Boc Deprotection check_acid Verify Acid Strength & Concentration start->check_acid check_time_temp Review Reaction Time & Temperature check_acid->check_time_temp Correct solution_acid Increase Acid Equivalents or Use Stronger Acid (e.g., 4M HCl in Dioxane) check_acid->solution_acid Incorrect check_solubility Assess Substrate Solubility check_time_temp->check_solubility Optimal solution_time_temp Increase Reaction Time and/or Temperature check_time_temp->solution_time_temp Suboptimal check_sterics Consider Steric Hindrance check_solubility->check_sterics Good solution_solubility Change Solvent System to Improve Solubility check_solubility->solution_solubility Poor solution_sterics Use More Forcing Conditions or a Different Protecting Group Strategy check_sterics->solution_sterics

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group's stability can be influenced by the electronic properties of the rest of the molecule. Standard conditions may not be sufficient.[1][4][5]

    • Solution: Increase the concentration or the number of equivalents of the acid. If using Trifluoroacetic acid (TFA), ensure it is anhydrous, as water can reduce its effectiveness.[4] Consider switching to a stronger acid system, such as 4M HCl in dioxane.

  • Suboptimal Reaction Time or Temperature: Deprotection of sterically hindered amines may require longer reaction times or elevated temperatures.[1][4]

    • Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature incrementally (e.g., from 0°C to room temperature, or from room temperature to 40-50°C) and extending the reaction time.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting the reagent's access to the Boc group.[1]

    • Solution: Choose a solvent system in which the substrate is fully soluble. Dichloromethane (DCM) is common, but other solvents like dioxane or even co-solvent systems may be necessary.

Table 1: Comparison of Common Boc-Deprotection Conditions

Reagent/Solvent SystemTypical ConcentrationTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA) / DCM20-50% v/v0°C to RT30 min - 4 hCommon, but can lead to t-butylation side products.
4M HCl in Dioxane4 M0°C to RT1 - 4 hOften provides cleaner reactions than TFA.
Oxalyl Chloride in Methanol-RT1 - 4 hA milder alternative for sensitive substrates.[6]
Choline chloride/p-toluenesulfonic acid-RT10 - 30 minA green and efficient deep eutectic solvent method.[7]

Experimental Protocol: General Procedure for Boc-Deprotection with 4M HCl in Dioxane

  • Dissolve the Boc-protected tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate in a minimal amount of anhydrous dioxane.

  • To the stirred solution, add a predetermined volume of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt.

Issue 2: Side Product Formation During Boc-Deprotection

Q: I have successfully deprotected the Boc group, but I am observing significant side product formation. How can I prevent this?

A: The primary cause of side product formation during acid-catalyzed Boc-deprotection is the generation of a reactive tert-butyl cation.[8] This electrophile can alkylate nucleophilic sites on your molecule of interest or the solvent.

Mechanism of Side Product Formation and Prevention

cluster_0 Boc Deprotection cluster_1 Side Reaction vs. Scavenging Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ H_plus H+ Free_Amine Free Amine Protonated_Boc->Free_Amine tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation CO2 CO2 Protonated_Boc->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+ Side_Product Alkylated Side Product tBu_cation->Side_Product Attacks Nucleophile Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Trapped by Scavenger Nucleophile Nucleophilic Site (e.g., Tryptophan, Methionine) Scavenger Scavenger (e.g., TIS, Water, Thiol)

Caption: Mechanism of t-butyl cation formation and its subsequent reaction pathways.

Solution: Use of Scavengers

Scavengers are nucleophilic compounds added to the deprotection reaction to trap the tert-butyl cation before it can react with your desired product.[6][8]

Table 2: Common Scavengers for Boc-Deprotection

ScavengerTarget Residue/FunctionTypical Concentration
Triisopropylsilane (TIS)General carbocation scavenger, reduces side reactions.2.5 - 5% v/v
WaterTraps t-butyl cation.2.5 - 5% v/v
Ethanedithiol (EDT)Protects cysteine residues from alkylation.[8]2.5% v/v
ThioanisoleProtects methionine and tryptophan.2.5 - 5% v/v

Experimental Protocol: Boc-Deprotection using a Scavenger Cocktail

  • Prepare a "cleavage cocktail" of TFA, a scavenger, and a co-solvent. A common general-purpose cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v).[8]

  • Dissolve the Boc-protected compound in the cleavage cocktail.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the solution under reduced pressure. The product can often be precipitated by the addition of cold diethyl ether.

Issue 3: Low Reactivity of the Spiro-Epoxide Ring

Q: I am attempting a nucleophilic ring-opening of the spiro-epoxide, but the reaction is very slow or does not proceed. What could be the issue?

A: The low reactivity of the spiro-epoxide can be attributed to steric hindrance and the electronic nature of the epoxide. The spirocyclic center is sterically congested, which can impede the approach of a nucleophile.

Decision Tree for Epoxide Ring-Opening

start Low Epoxide Reactivity check_nucleophile Evaluate Nucleophile Strength start->check_nucleophile strong_nuc Strong Nucleophile (e.g., Grignard, LiAlH4) check_nucleophile->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., H2O, ROH, Amine) check_nucleophile->weak_nuc Weak basic_conditions Use Basic Conditions (SN2-like attack at less substituted carbon) strong_nuc->basic_conditions acid_catalysis Use Acid Catalysis (Lewis or Brønsted Acid) weak_nuc->acid_catalysis lewis_acid_choice Select Lewis Acid (e.g., ZnCl2, SnCl4, Sc(OTf)3) acid_catalysis->lewis_acid_choice acidic_conditions SN1-like attack at more substituted carbon lewis_acid_choice->acidic_conditions

Caption: Decision tree for selecting epoxide ring-opening conditions.

Possible Causes and Solutions:

  • Steric Hindrance: The quaternary spiro-carbon and the adjacent carbons of the piperidine ring create a sterically crowded environment around the epoxide, hindering nucleophilic attack.

  • Weak Nucleophile: Neutral or weakly basic nucleophiles (e.g., water, alcohols, simple amines) are often not reactive enough to open the epoxide ring without activation.[9]

Solution: Lewis Acid Catalysis

The addition of a Lewis acid can activate the epoxide towards nucleophilic attack. The Lewis acid coordinates to the epoxide oxygen, making the ring more electrophilic and facilitating ring-opening.[10][11][12]

Table 3: Lewis Acids for Epoxide Ring-Opening Catalysis

Lewis AcidTypical SolventsNotes
Zinc Chloride (ZnCl₂)DCM, THF, AcetonitrileA common and effective Lewis acid.
Tin(IV) Chloride (SnCl₄)DCMA strong Lewis acid, can be very effective.[10]
Scandium Triflate (Sc(OTf)₃)DCM, AcetonitrileA versatile and water-tolerant Lewis acid catalyst.
Lithium Perchlorate (LiClO₄)Diethyl Ether, THFCan accelerate ring-opening reactions.[12]

Experimental Protocol: Lewis Acid-Catalyzed Epoxide Ring-Opening with an Amine

  • Dissolve tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the chosen Lewis acid (e.g., ZnCl₂, 0.1-1.0 equivalents) to the solution and stir for 10-15 minutes.

  • Add the amine nucleophile (1.0-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product for further purification.

References

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing spirocyclization reactions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when starting the optimization of a spirocyclization reaction?

A1: The success and selectivity of a spirocyclization reaction are highly dependent on several critical factors. The primary considerations include the choice of catalyst, the solvent system, the reaction temperature, and the stoichiometry of the reactants. Furthermore, the electronic and steric properties of the substrate play a crucial role in the reaction's outcome.[1]

Q2: How does the choice of solvent impact the reaction?

A2: Solvents can significantly influence a spirocyclization reaction's rate, yield, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] The polarity of the solvent is a key parameter; an increase in solvent polarity can accelerate reactions where a charge develops in the activated complex and decrease the rate for reactions where charge is diminished.[2] For instance, in certain phase-transfer-catalyzed spirocyclizations, switching from an aqueous base solution to a solid base and using a non-polar solvent like m-xylene can significantly improve enantioselectivity and yield.[4]

Q3: My reaction is not proceeding or giving very low yields. What are the first parameters I should adjust?

A3: If you are experiencing low or no product yield, consider the following initial adjustments:

  • Catalyst Screening: The catalyst is often the most crucial component. If using a chiral catalyst for asymmetric synthesis, even small changes to the catalyst's structure can dramatically impact reactivity and enantioselectivity.[4][5] It is often necessary to screen a variety of catalysts with different steric and electronic properties.[5]

  • Temperature: Many reactions are highly sensitive to temperature. If the reaction is slow, a moderate increase in temperature may improve the rate. However, elevated temperatures can sometimes lead to side reactions or product decomposition.[6][7] Conversely, some reactions are more selective at lower temperatures.[4]

  • Base/Acid: If your reaction is base or acid-catalyzed, the strength and stoichiometry of the base or acid are critical. For example, screening different bases (e.g., KOH, CsOH) and their physical form (solid vs. aqueous) can lead to better outcomes.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: I have set up my spirocyclization reaction according to a literature procedure, but I am observing very low conversion to the desired product. What are the potential causes and solutions?

  • Answer:

    • Potential Cause 1: Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, or it may not be suitable for your specific substrate.

      • Solution: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere). Screen a panel of related catalysts to find one that is more effective for your substrate.[5] For instance, in a nickel-catalyzed spirocyclization, different Mandyphos ligands showed complementary performance for various substrates.[8]

    • Potential Cause 2: Unfavorable Reaction Conditions: The solvent, temperature, or concentration may not be optimal.

      • Solution: Systematically screen different solvents, as solvent polarity can dramatically affect reaction rates.[2][3] Perform the reaction at different temperatures; some reactions require heating while others give better selectivity at low temperatures.[4][7] Bayesian optimization-assisted screening can also be a powerful tool to efficiently identify improved reaction conditions with a minimal number of trials.[9]

    • Potential Cause 3: Substrate Issues: The substrate may be impure, or it may be inherently unreactive under the chosen conditions. Some substrates, such as those lacking a p-methoxy substituent in certain dearomatizing spirocyclizations, may not proceed at all.[7][10]

      • Solution: Verify the purity of your starting materials. If the substrate is the issue, you may need to modify the substrate or explore a completely different synthetic route.

Problem 2: Poor Stereoselectivity (Enantiomeric or Diastereomeric Ratio)

  • Question: My reaction is producing the spirocycle, but with poor enantiomeric excess (ee) or diastereoselectivity (dr). How can I improve this?

  • Answer:

    • Potential Cause 1: Suboptimal Chiral Catalyst/Ligand: The chiral catalyst or ligand is the primary determinant of stereoselectivity.

      • Solution: Screen a variety of chiral catalysts or ligands. For example, in an iridium and Brønsted acid-catalyzed reaction, screening numerous chiral phosphoric acid (CPA) catalysts was necessary to achieve high enantiomeric excess.[5] Similarly, modifying the N-benzyl substituent on a cinchonidine-derived catalyst led to optimal selectivity in another system.[4]

    • Potential Cause 2: Incorrect Solvent: The solvent can influence the organization of the transition state, thereby affecting stereoselectivity.

      • Solution: Conduct a solvent screen. A systematic study might reveal that a specific solvent, like m-xylene in one case, provides the optimal enantiomeric ratio.[4] The interplay between the solute and solvent can create distinct reactive clusters that influence the stereochemical outcome.[11][12]

    • Potential Cause 3: Temperature Effects: The degree of stereoselectivity can be temperature-dependent.

      • Solution: Run the reaction at a range of temperatures. Often, lower temperatures lead to higher stereoselectivity, although this may come at the cost of a slower reaction rate.[4]

Problem 3: Product Decomposition or Rearrangement

  • Question: I can see my product forming by TLC or LC-MS, but it seems to be decomposing during the reaction or workup. What could be happening?

  • Answer:

    • Potential Cause 1: Product Instability: The spirocyclic product may be unstable under the reaction conditions (e.g., high temperature, presence of acid/base). A common issue is the rearrangement of a spirocyclic cyclohexadienone to a more stable phenol.[7][10]

      • Solution: Try to run the reaction under milder conditions (e.g., lower temperature). If the product is sensitive to the workup procedure, test its stability by exposing an isolated sample to the acidic or basic conditions used in the workup.[13] If instability is confirmed, a modified, neutral workup is required.

    • Potential Cause 2: Side Reactions: The reaction conditions may promote undesired side reactions. For example, in the synthesis of spirocyclic nitroxides, the formation of 2,2,6,6-tetramethylpiperidone can be a competing side reaction.[14]

      • Solution: Adjusting the stoichiometry of reagents or the reaction temperature can sometimes suppress side reactions.[14] If a specific reagent is causing the issue, explore alternatives.

Data Presentation: Optimization Tables

Table 1: Optimization of a Nickel-Catalyzed Lactone α-Spirocyclization

EntryCatalyst/LigandBaseSolventYield (%)ee (%)
1No Ni(COD)₂LHMDSTBME6-
2Ni(COD)₂ / SL-M004-1LHMDSTBME8562
3Ni(COD)₂ / SL-M001-1LHMDSTBME9083
4Ni(COD)₂ / SL-M009-1LHMDSTBME9769
5Ni(COD)₂ / SL-M009-1LHMDSToluene-78

Data adapted from a study on enantioselective nickel-catalyzed α-spirocyclization of lactones.[8] Conditions involved treating an α-substituted lactone with the specified base, catalyst, and solvent.

Table 2: Optimization of a Phase-Transfer-Catalyzed Spirocyclization

EntryBaseSolventCatalystYield (%)er
150% aq. KOHTolueneCat15778:22
250% aq. CsOHTolueneCat18580:20
3Solid KOHTolueneCat19092:8
4Solid CsOHTolueneCat19693:7
5Solid CsOHm-xyleneCat19594:6
6Solid CsOHm-xyleneCat7>9997:3

Data adapted from a study on the enantioselective synthesis of spirocyclic azetidine oxindoles.[4] 'er' stands for enantiomeric ratio.

Experimental Protocols

Protocol: Iridium and Chiral Brønsted Acid-Catalyzed Asymmetric Spirocyclization

This protocol is based on a method for the catalytic enantioselective spirocyclization of formanilides and enamides.[5]

Materials:

  • Formanilide substrate (0.12 mmol, 1.0 equiv)

  • IrCl(CO)(PPh₃)₂ (1.0 mol%)

  • Tetramethyldisiloxane (TMDS) (0.2 mmol)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., CPA18, 2.0 mol%)

  • Enamide (0.1 mmol, 1.0 equiv)

  • o-Xylene (1.0 mL)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

Procedure:

  • Hydrosilylation Step:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the formanilide substrate (0.12 mmol) and IrCl(CO)(PPh₃)₂ (1.0 mol%).

    • Add anhydrous o-xylene (1.0 mL) via syringe.

    • Add TMDS (0.2 mmol) to the mixture and stir at room temperature for 30 minutes. Monitor the reaction by TLC or LC-MS to confirm the formation of the corresponding enamine intermediate.

  • Cycloaddition Step:

    • To the reaction mixture containing the in-situ generated enamine, add the chiral phosphoric acid catalyst (2.0 mol%).

    • Add the enamide (0.1 mmol) to the mixture.

    • Stir the reaction at the optimized temperature (e.g., room temperature) for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched azaspirocycle product.

    • Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

G cluster_prep Reaction Setup cluster_opt Optimization Cycle cluster_scale Scale-up & Finalization Start Define Substrate & Target Spirocycle LitSearch Literature Search for Similar Transformations Start->LitSearch InitialCond Select Initial Conditions (Catalyst, Solvent, Temp) LitSearch->InitialCond RunRxn Run Small-Scale Screening Reaction InitialCond->RunRxn Analyze Analyze Outcome (Yield, Purity, ee/dr) RunRxn->Analyze Decision Outcome Acceptable? Analyze->Decision Modify Modify Parameters (Catalyst, Solvent, Temp, etc.) Decision->Modify No Optimized Optimized Conditions Identified Decision->Optimized Yes Modify->RunRxn ScaleUp Scale-Up Reaction Optimized->ScaleUp Purify Purification & Characterization ScaleUp->Purify End Final Product Purify->End

Caption: General workflow for the optimization of spirocyclization reactions.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate & Reagents Problem Low Yield or Poor Selectivity Cat_Check Is Catalyst Active & Suitable? Problem->Cat_Check Cond_Check Are Conditions Optimal? Problem->Cond_Check Sub_Check Are Starting Materials Pure? Problem->Sub_Check Cat_Sol Screen Catalyst/Ligand Library. Verify Catalyst Purity/Activity. Cat_Check->Cat_Sol Solution Improved Outcome Cat_Sol->Solution Cond_Sol Systematically vary: 1. Solvent 2. Temperature 3. Concentration Cond_Check->Cond_Sol Cond_Sol->Solution Sub_Sol Re-purify Starting Materials. Check Reagent Stoichiometry. Sub_Check->Sub_Sol Sub_Sol->Solution

Caption: Logical workflow for troubleshooting common spirocyclization issues.

G cluster_mech Proposed Mechanism: Tandem Oxidative Dearomatizing Spirocyclization Substrate Guanidine Precursor Activated Activated Electrophilic Intermediate Substrate->Activated Ligand Exchange HVI Hypervalent Iodine Reagent HVI->Activated Spiro Intramolecular Spirocyclization Activated->Spiro Product Spirocyclic Guanidine Spiro->Product Rearomatized Rearranged Phenol (Side Product) Spiro->Rearomatized Propensity for Rearomatization

References

Technical Support Center: Stereochemical Control in Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for strategies to avoid epimerization in reactions involving azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of these complex molecules, with a particular focus on maintaining stereochemical integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction to form a spiro-pyrrolidine via a [3+2] cycloaddition is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines is a common issue that can stem from several factors. Here are some key areas to investigate and potential solutions:

  • Solvent Choice: The polarity of the solvent plays a critical role in stabilizing the transition state of the cycloaddition and can significantly influence the diastereoselectivity. It is highly recommended to screen a variety of solvents with different polarities. For instance, in some cycloaddition reactions, highly polar or protic solvents like ethanol have been shown to enhance diastereoselectivity.[1]

  • Catalyst System: The choice of catalyst is crucial for achieving high stereocontrol. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) have demonstrated success in inducing high diastereoselectivity.[1] If you are using a catalyst, ensure it is of high purity and handled under appropriate inert conditions if it is air-sensitive.

  • Reaction Temperature: Temperature can have a profound effect on the selectivity of your reaction. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the desired diastereomer. It is advisable to perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Presence of Additives: The addition of certain compounds can influence the course of the reaction. For example, acid additives like benzoic acid have been shown to promote cycloaddition and affect both regioselectivity and diastereoselectivity.[1] Experimenting with different additives and their stoichiometry could lead to improved results.

  • Steric Hindrance: The steric bulk of the substituents on your starting materials can direct the approach of the reactants, thereby influencing the stereochemical outcome. Modifying the steric environment of your substrates, if synthetically feasible, can be a strategy to improve diastereoselectivity.

Q2: I am observing significant epimerization at the carbon alpha to a carbonyl group in my azaspiroketone intermediate. What conditions should I avoid?

A2: The carbon alpha to a carbonyl group is particularly susceptible to epimerization, especially under basic or acidic conditions, due to the formation of an enol or enolate intermediate. To minimize this undesired side reaction, consider the following:

  • Avoid Strong Bases and Acids: Strong bases can readily deprotonate the alpha-carbon, leading to a planar enolate which can be protonated from either face, resulting in a mixture of diastereomers. Similarly, strong acids can catalyze enolization, which can also lead to epimerization. Whenever possible, use mild bases (e.g., hindered amines like 2,4,6-collidine) or acids, or consider non-ionic reaction conditions.

  • Control Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the epimerization process to occur.[1] Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rate of epimerization.

  • Minimize Reaction Time: Prolonged exposure to conditions that can induce epimerization increases the likelihood of its occurrence. Monitor your reaction closely and quench it as soon as it reaches completion to minimize the time the product is subjected to potentially harmful conditions.

  • Solvent Effects: The choice of solvent can influence the rate of epimerization. Polar, protic solvents can facilitate proton exchange and may promote epimerization. Consider using aprotic solvents of varying polarities.

Below is a flowchart to guide your troubleshooting process for low diastereoselectivity:

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio Observed q1 Have you screened different solvents? start->q1 solvents Screen a range of aprotic and protic solvents (e.g., Toluene, THF, CH2Cl2, EtOH, H2O). q1->solvents No q2 Is a catalyst being used? q1->q2 Yes a1_yes Yes a1_no No solvents->q2 catalyst Optimize catalyst loading. Screen different chiral ligands or catalysts. q2->catalyst Yes consider_catalyst Consider using a chiral catalyst (e.g., chiral phosphoric acid, metal complex). q2->consider_catalyst No a2_yes Yes a2_no No q3 Have you varied the reaction temperature? catalyst->q3 consider_catalyst->q3 temperature Attempt the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). q3->temperature No q4 Have you tried using additives? q3->q4 Yes a3_yes Yes a3_no No temperature->q4 additives Screen additives such as Lewis acids or Brønsted acids (e.g., benzoic acid). q4->additives No end_node Re-evaluate reaction design or consider a different synthetic route. q4->end_node Yes a4_yes Yes a4_no No additives->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of azaspiro compounds?

A1: Epimerization is a chemical process in which a single stereocenter in a molecule containing multiple stereocenters is inverted. This converts one diastereomer into its corresponding epimer. In the context of drug development and pharmaceutical sciences, this is a critical issue because different stereoisomers of a molecule can exhibit vastly different biological activities, pharmacological properties, and toxicity profiles. Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging and costly to separate, and may result in a final product with reduced efficacy or undesirable side effects.

Q2: Which reaction conditions are generally known to promote epimerization?

A2: Several factors can induce epimerization. Key conditions to be mindful of include:

  • Presence of strong acids or bases: These can facilitate the formation of intermediates like enols or enolates that are prone to losing stereochemical information.

  • Elevated temperatures: Higher temperatures increase reaction rates, including the rate of epimerization.

  • Prolonged reaction times: The longer a compound is exposed to conditions that can cause epimerization, the greater the extent of this side reaction will be.

  • Solvent effects: The polarity and protic nature of the solvent can influence the stability of intermediates and the rate of proton exchange, thereby affecting the rate of epimerization.

The following diagram illustrates the general factors that can lead to epimerization:

Epimerization_Factors cluster_factors Factors Promoting Epimerization strong_base Strong Base intermediate Planar Intermediate (Enol/Enolate) strong_base->intermediate Proton Abstraction strong_acid Strong Acid strong_acid->intermediate Catalyzes Enolization high_temp High Temperature high_temp->intermediate Increases Rate long_time Prolonged Reaction Time long_time->intermediate Increases Exposure polar_protic Polar Protic Solvent polar_protic->intermediate Facilitates Proton Exchange azaspiro Chiral Azaspiro Compound azaspiro->intermediate epimerized Epimerized Azaspiro Compound intermediate->epimerized

Caption: Factors influencing the epimerization of azaspiro compounds.

Quantitative Data on Diastereoselectivity

The choice of reaction parameters can have a dramatic impact on the diastereomeric ratio (d.r.) of the product. Below is a summary of reported diastereoselectivities for the synthesis of azaspiro compounds under various conditions.

Reaction TypeCatalyst/ReagentSolventTemp. (°C)Diastereomeric Ratio (d.r.)Reference
Rhodium-Catalyzed CyclopropanationRh₂(S-pPhTPCP)₄CH₂Cl₂23>20:1Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations
Rhodium-Catalyzed CyclopropanationRh₂(S-pPhTPCP)₄CH₂Cl₂2315:1Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations
Asymmetric Aza-Michael Reaction(1S,2S)-1-amino-2-indanolDichloromethaneRT4.50:1Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction[2]
Asymmetric Aza-Michael Reaction(1S,2S)-1-amino-2-indanolAcetonitrileRT3.73:1Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction[2]
Palladium-Catalyzed [3+2] CycloadditionPd₂(dba)₃/LigandToluene60>20:1Palladium-Catalyzed Diastereo- and Enantioselective [3+2] Cycloaddition of Vinylcyclopropanes with Azadienes
Nickel-Catalyzed [3+3] CycloadditionNi(OTf)₂/Chiral LigandTHF50>20:1Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones[3]

Experimental Protocols

Detailed Methodology for a Diastereoselective [3+2] Cycloaddition for the Synthesis of a Spiro-oxindole Pyrrolidine Derivative

This protocol is a representative example of a three-component 1,3-dipolar cycloaddition reaction to synthesize a spiro-oxindole derivative with high diastereoselectivity.

Materials:

  • Substituted isatin (1.0 mmol)

  • L-proline (1.2 mmol)

  • 3-Arylidene-1,3-dihydro-2H-indol-2-one (dipolarophile) (1.0 mmol)

  • Methanol (MeOH), anhydrous (20 mL)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol), L-proline (1.2 mmol), and the 3-arylidene-1,3-dihydro-2H-indol-2-one (1.0 mmol).

  • Add anhydrous methanol (20 mL) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure all solids are well-suspended.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in n-hexane).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by flash column chromatography on silica gel. A gradient elution with ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is typically effective for separating the desired spiro-pyrrolidine product from any unreacted starting materials and byproducts.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final spiro-oxindole pyrrolidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by analysis of the ¹H NMR spectrum.

The following diagram illustrates the general workflow for this experimental protocol:

Experimental_Workflow start Start: Assemble Reaction reagents Combine Isatin, L-proline, and Dipolarophile in anhydrous Methanol. start->reagents reflux Reflux the reaction mixture for 2-4 hours. Monitor by TLC. reagents->reflux workup Cool to room temperature and concentrate under reduced pressure. reflux->workup purification Purify the crude product by flash column chromatography. workup->purification analysis Characterize the product and determine the diastereomeric ratio. purification->analysis end_node End: Pure Spiro-oxindole Product analysis->end_node

Caption: General experimental workflow for spiro-oxindole synthesis.

References

Technical Support Center: Purification of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or wax, not a solid Residual solvent, presence of impurities, inherent low melting point of the compound.1. Ensure all solvents are thoroughly removed under high vacuum. 2. Attempt trituration with a non-polar solvent like n-hexane or pentane to induce solidification. 3. If impurities are suspected, purify by column chromatography. 4. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.
Low Purity After Column Chromatography Inappropriate solvent system, co-elution of impurities, overloading of the column.1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. A gradient elution may be necessary. 2. Use a longer column or a stationary phase with a different polarity. 3. Reduce the amount of crude product loaded onto the column.
Product Degradation During Purification Presence of acid or base from the reaction workup, prolonged heating. The oxetane ring can be sensitive to strong acids.1. Neutralize the crude product before purification. A wash with saturated aqueous sodium bicarbonate solution is often effective. 2. Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. 3. The Boc-protecting group is sensitive to strong acids and can be cleaved. Ensure the pH is neutral or slightly basic during workup and purification.[1]
Incomplete Removal of Boc Anhydride (Boc₂O) or Byproducts Incomplete reaction, hydrolysis of Boc anhydride during workup.1. Wash the organic layer with a dilute solution of a non-nucleophilic base (e.g., aqueous sodium bicarbonate) to remove unreacted Boc₂O. 2. Byproducts like tert-butanol can often be removed by evaporation under high vacuum or by washing with water.
Poor Yield After Purification Product loss during aqueous workup, multiple purification steps, product instability.1. Minimize the number of extraction and washing steps. 2. Ensure the pH of the aqueous layer is not acidic to prevent loss of the Boc-protected amine. 3. If using chromatography, ensure the chosen solvent system does not lead to product streaking or irreversible adsorption on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate?

A1: While some Boc-protected amines can be oils or low-melting solids, the goal is typically to obtain a crystalline solid, which is easier to handle and store.[2][3] If you obtain a persistent oil, it may be due to residual solvents or impurities.[3]

Q2: What are the recommended solvent systems for column chromatography?

A2: A common starting point for the purification of moderately polar compounds like Boc-protected amines is a mixture of a non-polar solvent and a polar solvent. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The ideal solvent system should be determined by TLC analysis of the crude product.

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. For a crystalline solid, a sharp melting point range is also a good indicator of purity.

Q4: My product appears pure by NMR, but the yield is low. Where could the product have been lost?

A4: Product loss can occur at several stages. During aqueous workup, ensure the pH is controlled to prevent the protonation of the amine and its subsequent loss to the aqueous phase. During column chromatography, some product may adhere to the silica gel. It is also possible that the reaction did not go to completion.

Q5: The Boc group seems to be cleaving during my purification. How can I prevent this?

A5: The tert-butoxycarbonyl (Boc) group is labile in the presence of strong acids.[1] Ensure that all glassware is free of acidic residues and that any acidic reagents from the preceding reaction step are thoroughly quenched and removed during the workup. If purification is performed using silica gel chromatography, prolonged exposure can sometimes lead to minor degradation; in such cases, neutralizing the silica gel with triethylamine or using a different stationary phase like alumina may be beneficial.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes).

  • Sample Loading: The crude tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then added to the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble. A co-solvent, in which the product is poorly soluble, is then added dropwise until slight turbidity is observed.

  • Crystal Formation: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to promote crystal formation.

  • Isolation: The resulting crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of the cold co-solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under high vacuum. For some Boc-protected amino acids, pulping in a weak polar solvent like n-hexane followed by filtration and drying has proven effective.[2]

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization If Solid Purity_Check Purity & Yield Analysis (NMR, HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If Impure Final_Product Pure Product Purity_Check->Final_Product If Pure

Caption: General purification workflow for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Troubleshooting_Logic Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Triturate Triturate with Hexane/Pentane Is_Solid->Triturate No Chromatography Column Chromatography Is_Solid->Chromatography Yes Triturate->Chromatography Check_Purity Check Purity (TLC/NMR) Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Repurify Re-purify / Optimize Conditions Check_Purity->Repurify No Repurify->Chromatography

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Considerations for scaling up the synthesis of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate. The content is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate?

A1: A plausible and scalable synthetic route starts from a 3,3-disubstituted pyrrolidine precursor and forms the oxetane ring via an intramolecular cyclization. The key stages are:

  • Reduction: A starting material like Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylate is reduced to the corresponding diol, tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Selective Monotosylation: One of the two primary hydroxyl groups of the diol is selectively converted into a good leaving group, typically a tosylate.

  • Intramolecular Cyclization: The resulting alcohol-tosylate is treated with a strong base to induce an intramolecular Williamson ether synthesis, forming the final spirocyclic oxetane ring.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A2: Key scale-up challenges include:

  • Thermal Management: Exothermic reactions, such as reduction with LiAlH₄ or quenching, can be difficult to control in large reactors, leading to side reactions and impurities.[1]

  • Mixing Efficiency: Achieving homogenous mixing of reagents, especially in slurry reactions (e.g., with NaH), is critical for consistent reaction progress and yield.[1]

  • Work-up and Extraction: Handling large volumes during aqueous work-up and phase separations can be cumbersome and may lead to emulsion formation or product loss.

  • Purification: Chromatographic purification becomes less practical and more expensive at a larger scale. Developing robust crystallization or distillation procedures is crucial.[2]

  • Reagent Handling: Safe handling and charging of large quantities of hazardous reagents like LiAlH₄ and NaH require specialized equipment and procedures.

Q3: How can I purify the final N-Boc protected spirocycle product at a large scale?

A3: While flash chromatography is suitable for lab-scale purification, it is often impractical for large quantities.[2] For scale-up, consider the following:

  • Crystallization: This is the most cost-effective and scalable method if the product is a solid and a suitable solvent system can be found.

  • Distillation: If the product is a thermally stable liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

  • Slurry Washes: Washing the crude product as a slurry in a solvent where the impurities are soluble but the product is not can significantly improve purity before final purification.

Troubleshooting Guides by Synthetic Stage

Stage 1: Reduction of Diester to Diol

Reaction: Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylate + LiAlH₄ → tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient reducing agent. 2. Deactivation of LiAlH₄ by moisture. 3. Poor solubility of starting material.1. Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 eq. per ester group). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use a co-solvent like THF to improve solubility. Consider performing the reaction at a slightly elevated temperature (e.g., 40°C).
Formation of Side Products 1. Over-reduction or side reactions due to excessive heat. 2. Partial deprotection of the N-Boc group.1. Control the addition rate of the diester to the LiAlH₄ slurry to maintain the reaction temperature. Use an ice bath for cooling. 2. Ensure the work-up procedure is not overly acidic. Use a careful, dropwise quench at low temperature (e.g., Fieser workup).
Difficult Work-up (Gelatinous Precipitate) Formation of aluminum and lithium salts that are difficult to filter.Use a standard Fieser workup procedure: for 'x' g of LiAlH₄, add 'x' mL of water, then 'x' mL of 15% NaOH (aq), then '3x' mL of water, and stir until a granular precipitate forms, which is easier to filter.
Stage 2: Selective Monotosylation of Diol

Reaction: Diol + TsCl → tert-butyl 3-(hydroxymethyl)-3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Monotosylate 1. Reaction conditions too harsh, favoring ditosylation. 2. Incomplete reaction.1. Use only 1.0-1.1 equivalents of TsCl. Perform the reaction at a low temperature (e.g., 0°C to RT). Slowly add the TsCl solution. 2. Allow for sufficient reaction time (monitor by TLC/LCMS). Ensure the base (e.g., triethylamine, pyridine) is dry and sufficient.
Mixture of Mono-, Di-tosylate, and Starting Material Poor selectivity of the reaction.1. This is a common challenge. Carefully control stoichiometry and temperature. 2. Separate the components using column chromatography. Note that scaling up this separation can be difficult. Optimize for the highest possible yield of the desired monotosylate, even if it means sacrificing some starting material.
Product Degradation The tosylate product is unstable under the reaction or work-up conditions.1. Use a non-nucleophilic base like triethylamine instead of pyridine if applicable. 2. Perform a mild aqueous work-up and avoid excessive heat during solvent removal.
Stage 3: Intramolecular Cyclization

Reaction: Alcohol-tosylate + NaH → tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate

Observed Issue Potential Cause(s) Suggested Solution(s)
Reaction Fails to Initiate or is Sluggish 1. Inactive NaH (oxidized or wet). 2. Insufficiently anhydrous solvent. 3. Reaction temperature is too low.1. Use a fresh bottle of NaH or wash the NaH dispersion with dry hexanes to remove mineral oil and surface oxidation. 2. Use freshly distilled, anhydrous solvent (e.g., THF, DMF). 3. Slowly warm the reaction mixture from 0°C to room temperature or slightly above (e.g., 40-50°C) after the addition of the substrate.
Low Yield of Spirocycle 1. Competing intermolecular side reactions (dimerization). 2. Elimination to form an alkene side product.1. Use high-dilution conditions. Add the solution of the alcohol-tosylate slowly via syringe pump to the suspension of the base. 2. This is less likely for primary tosylates but possible. Ensure a non-nucleophilic base is used.
Difficulties with Quenching and Work-up Vigorous, unsafe quenching of excess NaH.1. Cool the reaction vessel in an ice bath. 2. Quench very slowly by dropwise addition of a protic solvent like isopropanol or ethanol before adding water.

Quantitative Data Presentation

The following table presents hypothetical data for the key cyclization step (Stage 3) to illustrate potential effects of scaling up the reaction.

Scale Reactant Conc. Reaction Time Crude Yield Purity (by LCMS) Key Challenge Noted
1 g0.1 M4 hours85%92%Easy to control temperature and mixing.
100 g0.1 M6 hours78%85%Slower reaction due to less efficient mixing of NaH slurry.
1 kg0.05 M12 hours72%81%High dilution required to minimize dimerization, increasing solvent cost and batch time. Significant exotherm during quenching.

Experimental Protocols

Disclaimer: These are generalized protocols for a plausible synthetic route and should be adapted and optimized based on laboratory findings.

Protocol 1: Reduction of Diester to Diol

  • Under an inert atmosphere (N₂), suspend LiAlH₄ (2.5 eq.) in anhydrous THF in a flame-dried flask equipped with a dropping funnel and thermometer.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting slurry for 1 hour, then filter through a pad of celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diol, which can be used in the next step or purified by chromatography if necessary.

Protocol 2: Selective Monotosylation of Diol

  • Dissolve the crude diol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Dissolve p-toluenesulfonyl chloride (TsCl, 1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the diol solution over 1-2 hours.

  • Stir the reaction at 0°C for 4-6 hours, monitoring the progress by TLC/LCMS to maximize the formation of the monotosylated product.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired monotosylate.

Protocol 3: Intramolecular Cyclization to form Spirocycle

  • Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in oil, 1.5 eq.) to a flame-dried, three-neck flask. Wash the NaH with anhydrous hexanes and decant the solvent.

  • Add anhydrous THF and cool the suspension to 0°C.

  • Dissolve the monotosylated alcohol (1.0 eq.) in anhydrous THF.

  • Add the substrate solution dropwise to the NaH suspension over 2-4 hours using a syringe pump (high dilution).

  • After addition, allow the reaction to warm to room temperature and stir for 8-12 hours, or until the reaction is complete by TLC/LCMS.

  • Cool the reaction to 0°C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash chromatography or crystallization.

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Tosylation cluster_2 Stage 3: Cyclization Diester Diester Precursor Reduction LiAlH₄ Reduction in THF Diester->Reduction Diol Crude Diol Reduction->Diol Tosylation Selective Monotosylation (TsCl, Et₃N) Diol->Tosylation Purification1 Column Chromatography Tosylation->Purification1 MonoTosylate Pure Mono-Tosylate Purification1->MonoTosylate Cyclization Intramolecular Cyclization (NaH, High Dilution) MonoTosylate->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification2 Final Purification (Crystallization/Chromatography) Workup->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: Synthetic workflow for tert-Butyl 1-oxa-5-azaspiro[3.4]octane-5-carboxylate.

Troubleshooting Logic for Cyclization Step

G Start Monitor Cyclization by TLC/LCMS Decision1 Is Starting Material Consumed? Start->Decision1 Decision2 Is Desired Product the Major Spot? Decision1->Decision2 Yes Action1 Check NaH activity. Verify anhydrous conditions. Increase temperature slightly. Decision1->Action1 No Action2 Proceed to Workup Decision2->Action2 Yes Action3 Check for side products (dimer, elimination). Consider higher dilution. Decision2->Action3 No

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

References

Technical Support Center: Tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is a general guide based on available data for structurally related azaspiro compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound in use. Procedures should be conducted in a controlled laboratory setting by trained professionals.

Frequently Asked Questions (FAQs)

1. What is tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and what are its primary hazards?

2. How should I properly store this compound?

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[1][5] Always follow the storage conditions specified on the product label and SDS.

3. What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6]

  • Body Protection: A lab coat or other protective clothing.[4][6]

  • Respiratory Protection: If working with a powder or in an area with poor ventilation, a respirator may be necessary to avoid inhaling dust or vapors.[4][6]

4. What are the first-aid measures in case of exposure?

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Rinse mouth and seek medical help. Do not induce vomiting.[6]

5. How should I dispose of waste containing this compound?

Dispose of the compound and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[7] Avoid releasing the chemical into the environment.[6][7]

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause 1: Incorrect Solvent Selection.

    • Solution: These compounds are generally organic-soluble. Try common organic solvents of varying polarity such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). Check any available literature for solubility data.

  • Possible Cause 2: Insufficient Sonication or Agitation.

    • Solution: Use an ultrasonic bath or vigorous stirring to aid dissolution. Gentle warming may also be effective but be cautious of potential degradation if the compound is thermally sensitive.

  • Possible Cause 3: Compound Degradation or Impurity.

    • Solution: If solubility issues persist, the compound's integrity may be compromised. Consider obtaining a fresh batch or re-purifying the existing stock.

Issue 2: The reaction is not proceeding as expected (low yield or no product).

  • Possible Cause 1: Reagent Instability.

    • Solution: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to strong acids. Ensure your reaction conditions are compatible. The stability of related compounds has been noted as a key feature for their use in synthesis.[1]

  • Possible Cause 2: Inactive Catalyst or Reagents.

    • Solution: Verify the activity of all other reagents and catalysts in your reaction setup.

  • Possible Cause 3: Incorrect Reaction Conditions.

    • Solution: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry. Small-scale trial reactions can help optimize conditions without wasting a large amount of the starting material.

Data Presentation

Table 1: Physical and Chemical Properties of Related Azaspiro Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate[1]C₁₁H₁₉NO₃213.28Solid55 - 59
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate[2]C₁₂H₁₉NO₃225.28--
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate[3]C₁₂H₁₉NO₃225.28--
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate[5]C₁₂H₁₉NO₃225.28--
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[8]C₁₁H₁₇NO₃211.26--

Table 2: GHS Hazard Classifications for Related Azaspiro Compounds

Compound NameGHS PictogramsHazard Statements
tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate[2][3]WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[8]WarningH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[9]DangerH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation

Visualizations

G cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_disposal Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Reaction Perform Reaction Dissolve in Solvent->Perform Reaction Quench & Extract Quench & Extract Perform Reaction->Quench & Extract Purify Product Purify Product Quench & Extract->Purify Product Segregate Waste Segregate Waste Quench & Extract->Segregate Waste Purify Product->Segregate Waste Dispose per Regulations Dispose per Regulations Segregate Waste->Dispose per Regulations Hazardous Waste

Caption: General experimental workflow for handling the compound.

G cluster_solubility Solubility Issues cluster_reaction Reaction Failure start Troubleshooting Start: Unexpected Result solubility_issue Compound not dissolving? start->solubility_issue reaction_issue Low or no product yield? start->reaction_issue check_solvent Verify solvent choice solubility_issue->check_solvent increase_agitation Increase agitation/ sonication check_solvent->increase_agitation No check_purity Check compound purity increase_agitation->check_purity No end_solution Solution: Re-purify or use fresh material check_purity->end_solution Impure verify_conditions Verify reaction conditions (temp, time) reaction_issue->verify_conditions check_reagents Check activity of other reagents verify_conditions->check_reagents No check_stability Confirm stability to reaction conditions check_reagents->check_stability No check_stability->end_solution Unstable

Caption: Troubleshooting decision tree for common experimental issues.

References

Analytical methods for detecting impurities in tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate?

A1: The most common analytical techniques for purity assessment of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages for detecting and quantifying impurities.

Q2: What types of impurities might be present in a sample of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate?

A2: Impurities can originate from the synthetic process or degradation. Potential process-related impurities may include unreacted starting materials, residual solvents, and by-products from side reactions. Degradation impurities could arise from the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions or thermal decomposition.

Q3: How can I confirm the identity of an unknown impurity?

A3: A combination of analytical techniques is often necessary for unambiguous identification of an unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition. 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to elucidate the chemical structure of the impurity.

Q4: Is it possible to quantify impurities without a reference standard?

A4: Yes, quantitative ¹H-NMR (qNMR) can be used to determine the concentration of an impurity without a specific reference standard for that impurity. This is achieved by comparing the integral of a characteristic proton signal of the impurity to that of a certified internal standard of known concentration.

Troubleshooting Guides

HPLC Analysis

Issue: Tailing peak for the main compound.

  • Possible Cause 1: Secondary interactions with the stationary phase. The basic nitrogen in the spirocycle can interact with residual silanols on the silica-based column.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). Alternatively, use a column with end-capping or a base-deactivated stationary phase.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Mismatched solvent strength between the sample solvent and the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Carryover from a previous injection.

    • Solution: Implement a needle wash step with a strong solvent in your injection sequence. Run blank injections to confirm the source of the ghost peaks.

  • Possible Cause 2: Contaminated mobile phase or system.

    • Solution: Prepare fresh mobile phase using high-purity solvents. Flush the HPLC system thoroughly.

GC-MS Analysis

Issue: The main compound peak is not observed or is very small.

  • Possible Cause 1: Thermal degradation. The Boc-protecting group can be thermally labile and may degrade in the hot GC inlet.

    • Solution: Lower the inlet temperature. Use a pulsed splitless or a cold on-column injection technique if available. Consider derivatization to a more thermally stable analogue, though this is less ideal for impurity profiling.

  • Possible Cause 2: The compound is not volatile enough.

    • Solution: Ensure the final oven temperature and run time are sufficient for the compound to elute. If volatility is a persistent issue, HPLC may be a more suitable technique.

Issue: Multiple peaks are observed that are not seen in HPLC.

  • Possible Cause: On-column degradation or isomerization. The analytical conditions of GC can sometimes induce chemical changes.

    • Solution: Analyze the mass spectra of these peaks carefully. They may correspond to deprotected or rearranged products. Comparing with a direct-infusion MS analysis might help clarify if these are artifacts of the GC method.

NMR Analysis

Issue: An unexpected singlet peak is observed around 1.4-1.5 ppm in the ¹H NMR spectrum.

  • Possible Cause: Presence of free tert-butanol or other tert-butyl containing impurities. This can arise from the degradation of the Boc group or from the Boc-anhydride reagent used in the synthesis.

    • Solution: Use 2D NMR techniques like HSQC to see if this proton signal correlates to a carbon signal. The tert-butyl protons of the main compound should correlate to the quaternary and methyl carbons of the Boc group.

Issue: Broad peaks in the NMR spectrum.

  • Possible Cause 1: Presence of paramagnetic impurities.

    • Solution: Pass the sample through a small plug of celite or silica gel.

  • Possible Cause 2: Chemical exchange. The molecule may be undergoing conformational changes on the NMR timescale.

    • Solution: Acquire the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 400 MHz or higher field strength spectrometer

  • Experiments:

    • ¹H NMR: Standard proton NMR to identify characteristic signals.

    • ¹³C NMR: To observe the carbon skeleton.

    • COSY: To establish proton-proton correlations.

    • HSQC: To determine direct proton-carbon correlations.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for structural elucidation of impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Data Presentation

Table 1: Potential Impurities and their Expected Analytical Signatures

Impurity NamePotential OriginExpected ¹H NMR Signal (CDCl₃)Expected Mass (m/z) [M+H]⁺
1-oxa-5-azaspiro[2.5]octaneDegradation (loss of Boc)Absence of ~1.47 ppm singlet114.09
Di-tert-butyl dicarbonateReagentSinglet at ~1.5 ppm219.13 (as [M+H]⁺)
tert-ButanolDegradation/ReagentSinglet at ~1.28 ppm75.08 (as [M+H]⁺)
Starting Material (e.g., a piperidine derivative)SynthesisVaries depending on the starting materialVaries
Ring-opened by-productSynthesisVariesVaries

Note: The exact analytical signatures will need to be confirmed through isolation and characterization of the impurities.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Initial Purity Screening cluster_2 Impurity Identification cluster_3 Quantification Sample tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS/MS for Mass Information HPLC->LCMS If impurities detected NMR NMR Spectroscopy (1D and 2D) for Structure LCMS->NMR For structural confirmation HPLC_Quant HPLC with Reference Standard NMR->HPLC_Quant Structure known qNMR qNMR (without Reference Standard) NMR->qNMR

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues Start Analytical Issue Encountered Check_Method Verify Method Parameters (e.g., mobile phase, temperature) Start->Check_Method Check_System Inspect Instrument (e.g., leaks, lamp life) Check_Method->Check_System Parameters OK Analyze_Data Re-evaluate Chromatographic/Spectral Data Check_System->Analyze_Data System OK Peak_Shape Poor Peak Shape (Tailing/Fronting)? Analyze_Data->Peak_Shape HPLC Retention_Time Retention Time Shift? Analyze_Data->Retention_Time HPLC Baseline Baseline Noise/Drift? Analyze_Data->Baseline HPLC No_Peak No/Low Analyte Peak? Analyze_Data->No_Peak GC-MS Extra_Peaks Unexpected Peaks? Analyze_Data->Extra_Peaks GC-MS Impurity_Signal Unknown Signals? Analyze_Data->Impurity_Signal NMR Broad_Peaks Broad Resonances? Analyze_Data->Broad_Peaks NMR

Caption: Logical troubleshooting guide for analytical issues.

Validation & Comparative

Full Spectroscopic Characterization of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural elucidation of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report details the predicted spectral data for the target compound and provides a comparative analysis with a structurally related spirocyclic molecule, offering researchers a thorough reference for its characterization.

In the landscape of modern drug discovery and development, the precise characterization of novel molecular entities is paramount. Spirocyclic scaffolds, such as the 1-oxa-5-azaspirooctane core, are of significant interest due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on the full characterization of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate, a key building block in medicinal chemistry, using the powerful techniques of ¹H and ¹³C NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate, with the systematic atom numbering used for NMR signal assignment, is shown below. The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments are summarized in the subsequent tables. This data provides a foundational understanding of the expected magnetic environments of the protons and carbons within the molecule.

Structure of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate:

Caption: Chemical structure of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Table 1: Predicted ¹H NMR Data for tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate (in CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.60 - 3.80m2HH-6
~3.40 - 3.55m2HH-4
~2.70 - 2.85t2HH-8
~1.80 - 1.95m2HH-7
~2.65s2HH-2, H-3 (oxirane)
1.47s9HC(CH₃)₃
Table 2: Predicted ¹³C NMR Data for tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate (in CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~154.5C=O (Boc)
~79.5C (CH₃)₃
~65.0C-2 (spiro)
~50.0C-3, C-4 (oxirane)
~45.0C-6
~43.0C-8
~34.0C-7
28.4C(C H₃)₃

Comparative Analysis with a Structural Analog

To benchmark the predicted data, the experimental ¹H and ¹³C NMR data for tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is presented below. This molecule shares the N-Boc protected azaspiro core but differs in the attachment point of the oxygen atom within the spirocycle.

Structure of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:

Caption: Chemical structure of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Table 3: Experimental ¹H NMR Data for tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (in CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.58t, J = 5.6 Hz2HH-5
3.43s2HH-2
1.76t, J = 5.6 Hz2HH-4
1.46s9HC(CH₃)₃
0.88s2HH-7, H-8
Table 4: Experimental ¹³C NMR Data for tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (in CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
154.8C=O (Boc)
79.4C (CH₃)₃
60.4C-2 (spiro)
50.8C-7, C-8
44.1C-5
34.6C-4
28.4C(C H₃)₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Logical Workflow for NMR-based Structural Characterization

The process of characterizing a novel compound like tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structure Elucidation and Comparison sample Weigh Compound dissolve Dissolve in CDCl3 sample->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H NMR Spectrum transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum transfer->C13_NMR process_H1 Process 1H Data (FT, Phasing, Baseline Correction) H1_NMR->process_H1 process_C13 Process 13C Data (FT, Phasing, Baseline Correction) C13_NMR->process_C13 assign_H1 Assign 1H Signals (Chemical Shift, Integration, Multiplicity) process_H1->assign_H1 assign_C13 Assign 13C Signals (Chemical Shift) process_C13->assign_C13 correlate Correlate 1H and 13C Data (e.g., HSQC, HMBC if available) assign_H1->correlate assign_C13->correlate propose Propose Structure correlate->propose compare Compare with Predicted/ Analog Data propose->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based characterization of organic compounds.

This guide provides a foundational dataset and a comparative framework for the full characterization of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate using ¹H and ¹³C NMR spectroscopy. The presented predicted data, in conjunction with the experimental data from a structural analog, offers researchers and drug development professionals a robust starting point for the unequivocal identification and further investigation of this important chemical entity.

A Comparative Guide to Spirocyclic Building Blocks for Drug Discovery: Featuring tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart desirable characteristics such as increased sp³ character, enhanced solubility, and improved metabolic stability.[1][2][3][4] This guide provides a comparative analysis of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate against a selection of other commercially available spirocyclic building blocks, offering a quantitative data summary and detailed experimental protocols to inform scaffold selection in drug discovery programs.

Physicochemical Properties: A Tabular Comparison

The selection of a suitable building block is often guided by its intrinsic physicochemical properties, which can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a final drug compound. The following table summarizes key computed physicochemical properties for tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and a panel of alternative spirocyclic scaffolds.

Compound NameStructureMolecular Weight ( g/mol )XLogP3TPSA (Ų)Fsp³
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate213.27[5]1.1[6]42.1[6]0.91
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate197.271.529.51.00
tert-Butyl 6-oxa-2-azaspiro[3.3]heptane-2-carboxylate199.250.838.81.00
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate198.260.441.6[7]1.00
tert-Butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate227.30[8]1.738.81.00
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate226.32[9]1.141.61.00
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate225.28[10]1.246.60.83

Note: XLogP3, Topological Polar Surface Area (TPSA), and Fraction of sp³ hybridized carbons (Fsp³) values are computationally derived and sourced from PubChem and supplier databases. These values provide a basis for comparison but may differ from experimental results.

Experimental Protocols for Performance Evaluation

Objective comparison of these building blocks requires standardized experimental evaluation. Below are detailed methodologies for key in vitro ADME assays crucial for characterizing their performance in a drug discovery context.[11][12][13][14]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4.

Methodology:

  • An excess amount of the solid compound is added to a known volume of PBS (pH 7.4) in a glass vial.

  • The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • The solubility is reported in units of µg/mL or µM.

Experimental Workflow for Solubility Assessment

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid compound to PBS (pH 7.4) B Agitate at constant temperature (24-48h) A->B C Filter suspension (0.45 µm) B->C D Quantify concentration by HPLC or LC-MS C->D

Caption: Workflow for determining thermodynamic aqueous solubility.

Lipophilicity Determination (LogD at pH 7.4)

Objective: To measure the distribution coefficient (LogD) of a compound between an organic solvent (typically n-octanol) and an aqueous buffer at pH 7.4.

Methodology:

  • A solution of the compound is prepared in the aqueous buffer (PBS, pH 7.4) that has been pre-saturated with n-octanol.

  • An equal volume of n-octanol (pre-saturated with the aqueous buffer) is added to the solution in a vial.

  • The vial is vortexed vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound.

  • The mixture is then centrifuged to achieve complete separation of the aqueous and organic phases.

  • The concentration of the compound in both the aqueous and organic phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • The LogD is calculated using the formula: LogD = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).

Experimental Workflow for LogD Determination

G A Prepare compound solution in pre-saturated PBS (pH 7.4) B Add equal volume of pre-saturated n-octanol A->B C Vortex to partition B->C D Centrifuge to separate phases C->D E Quantify compound concentration in each phase D->E F Calculate LogD E->F

Caption: Workflow for determining the octanol-water distribution coefficient (LogD).

Metabolic Stability Assessment (Human Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.

Methodology:

  • The test compound (at a low concentration, e.g., 1 µM) is incubated with human liver microsomes in a buffer solution at 37°C.

  • The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathway for CYP-mediated Metabolism

G compound Test Compound microsomes Human Liver Microsomes (CYP Enzymes) compound->microsomes metabolite Metabolite(s) microsomes->metabolite Oxidation/Reduction nadp NADP+ microsomes->nadp nadph NADPH nadph->microsomes

Caption: Simplified representation of CYP-mediated drug metabolism.

Conclusion

The choice of a spirocyclic building block in a drug discovery campaign is a critical decision that can profoundly impact the developability of a lead compound. While tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate presents a balanced profile of moderate lipophilicity and high sp³ character, the diverse array of available spirocycles offers a rich toolkit for fine-tuning molecular properties. The data and protocols presented in this guide are intended to provide a foundational framework for the rational selection and comparative evaluation of these valuable three-dimensional building blocks, ultimately facilitating the design of safer and more effective medicines.

References

A Comparative Guide to tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures that offer new avenues for exploring chemical space and designing novel therapeutic agents. Among these, oxa-azaspirooctane derivatives are valuable building blocks. This guide provides a comparative analysis of two isomeric compounds: tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate and tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. While both share the same molecular formula and weight, their distinct structural arrangements are anticipated to confer different physicochemical properties and biological activities.

This comparison summarizes the available data for these compounds. It is important to note that tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is more extensively documented in scientific literature and supplier databases, whereas detailed experimental data for tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate is sparse.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of the two compounds is presented in Table 1. Both isomers possess the same molecular formula (C₁₁H₁₉NO₃) and molecular weight (213.27 g/mol ).

Propertytert-Butyl 1-oxa-5-azaspirooctane-5-carboxylatetert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Molecular Structure
alt text
alt text
CAS Number 276872-90-3147804-30-6[1][2]
Molecular Formula C₁₁H₁₉NO₃C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 g/mol 213.27 g/mol [2]
Appearance SolidWhite to light yellow crystalline powder[1]
Melting Point Not reported55 - 59 °C[1]

Synthesis and Reactivity

For tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, its synthesis is generally achieved through multi-step sequences. While a specific, detailed protocol is not available in the searched literature, a general synthetic approach can be inferred from its applications as a building block. The stability and reactivity of this compound allow for easy modification, making it a valuable tool in organic synthesis.[1]

A potential synthetic workflow for spirocyclic compounds of this nature is outlined below. This is a generalized representation and specific conditions would need to be optimized for the synthesis of the title compounds.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product Starting_Material_1 Protected Piperidone/Pyrrolidinone Step_1 Epoxidation Starting_Material_1->Step_1 Starting_Material_2 Epoxidizing Agent Starting_Material_2->Step_1 Step_2 Spirocyclization Step_1->Step_2 Step_3 Purification Step_2->Step_3 Final_Product tert-Butyl oxa-azaspirooctane-carboxylate Step_3->Final_Product

Caption: Generalized synthetic workflow for oxa-azaspirooctane derivatives.

Applications and Performance

tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This isomer is widely utilized in several areas of chemical and pharmaceutical research.[1]

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is used in the development of T-type Ca2+ channel antagonists, which are important for treating certain neurological disorders.[3] It is also a component in the synthesis of 4-Aminomethyl-4-fluoropiperidine.[3] Its applications are particularly noted in the development of novel drugs targeting neurological disorders.[1]

  • Material Science: This compound is used in the formulation of advanced materials, contributing to properties such as enhanced durability and flexibility in coatings and polymers.[1]

  • Agricultural Chemistry: It plays a role in the development of more effective and environmentally friendly crop protection products.[1]

  • Biochemical Research: It is utilized in studies involving enzyme inhibitors, aiding in the understanding of metabolic pathways.[1]

  • Analytical Chemistry: It can be employed as a standard in chromatographic techniques.[1]

tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

There is a significant lack of published data on the specific applications and performance of this isomer. Based on its structural similarity to other azaspirocyclic compounds, it can be postulated that it may also serve as a building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity. However, without experimental evidence, this remains speculative.

The logical relationship for the application of these spirocyclic scaffolds in drug discovery is depicted in the following diagram.

G cluster_scaffold Spirocyclic Scaffold cluster_properties Key Attributes cluster_applications Applications Scaffold tert-Butyl oxa-azaspirooctane-carboxylate 3D_Structure Rigid 3D Structure Scaffold->3D_Structure Novel_Chemical_Space Access to Novel Chemical Space Scaffold->Novel_Chemical_Space Improved_Properties Potential for Improved Physicochemical Properties 3D_Structure->Improved_Properties Drug_Discovery Drug Discovery Intermediate Novel_Chemical_Space->Drug_Discovery Bioactive_Molecules Synthesis of Bioactive Molecules Improved_Properties->Bioactive_Molecules Drug_Discovery->Bioactive_Molecules

Caption: Role of oxa-azaspirooctane scaffolds in drug discovery.

Experimental Protocols

Due to the absence of specific experimental data in the searched literature, detailed protocols for the synthesis or application of these two specific compounds cannot be provided at this time. Researchers interested in utilizing these compounds would likely need to adapt general methods for the synthesis of similar spirocyclic systems and develop their own specific protocols.

Conclusion

tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a well-documented and versatile building block with established applications in pharmaceutical development, materials science, and agrochemicals. Its utility as an intermediate for neurologically active compounds is a key feature.

In contrast, tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate is a commercially available compound for which detailed scientific literature on its synthesis, applications, and performance is currently lacking. While its structural features suggest potential as a scaffold in medicinal chemistry, further research is required to elucidate its specific properties and utility.

For researchers and drug development professionals, the choice between these two isomers will be heavily influenced by the commercial availability and the wealth of existing data for tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which presents a lower-risk and more established starting point for synthetic campaigns. The exploration of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate represents an opportunity for novel research into uncharted chemical space.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in complex heterocyclic scaffolds, among which the tert-butyl 1-oxa-5-azaspirooctane-5-carboxylate framework presents a promising starting point for drug discovery. While direct experimental data on the biological activity of its derivatives are emerging, a comparative analysis of structurally related spiro-heterocyclic compounds can provide valuable insights into their potential efficacy. This guide offers an objective comparison of the reported anticancer and antimicrobial activities of analogous spirocyclic systems, supported by experimental data and detailed methodologies, to inform future research and development in this area.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of spiro-heterocyclic compounds against a range of cancer cell lines. The data presented below, summarized from various research articles, showcases the half-maximal inhibitory concentrations (IC₅₀) of representative derivatives, demonstrating their potential as anticancer agents.

Table 1: In Vitro Anticancer Activity of Structurally Related Spiro-Heterocyclic Derivatives

Compound ClassDerivativeTarget Cell LineIC₅₀ (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones Compound 11bA549 (Human Lung Cancer)0.18[1]
Compound 11hA549 (Human Lung Cancer)0.19[1]
Compound 11dMDA-MB-231 (Human Breast Cancer)0.09[1]
Compound 11hMDA-MB-231 (Human Breast Cancer)0.08[1]
Compound 11kMDA-MB-231 (Human Breast Cancer)0.08[1]
Compound 11fHeLa (Human Cervical Cancer)< 0.20[1]
Compound 11hHeLa (Human Cervical Cancer)0.15[1]
Compound 11kHeLa (Human Cervical Cancer)0.14[1]
Compound 12cHeLa (Human Cervical Cancer)0.14[1]
1-Oxa-4-azaspironenones Compound 6dA549 (Human Lung Cancer)0.26[2]
Compound 8dMDA-MB-231 (Human Breast Cancer)0.10[2]
Compound 6bHeLa (Human Cervical Cancer)0.18[2]
Spiro-pyrrolopyridazines SPP10MCF-7 (Human Breast Cancer)2.31 ± 0.3[3]
SPP10H69AR (Human Small Cell Lung Cancer)3.16 ± 0.8[3]
SPP10PC-3 (Human Prostate Cancer)4.2 ± 0.2[3]

Insights into Antimicrobial Activity

The spiro-oxazine core is also a key pharmacophore in the development of novel antimicrobial agents. The following table summarizes the antimicrobial screening results of related spiro-heterocyclic compounds against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Structurally Related Spiro-Heterocyclic Derivatives

Compound ClassDerivativeTarget OrganismActivityReference
Spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one 6,8-diisopropyl derivativeAcinetobacter baumannii27% growth inhibition at 32 µg/ml[4]
2,3-dihydro-4H-1,3-benzoxazine-4-one 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl) derivativeCandida albicansFungicidal activity[4]
Bis-oxazines Compounds 3a, 3b, 3d, 3e, 3hStaphylococcus aureus, Bacillus subtilis (Gram-positive)Good activity (Zone of inhibition)[5]
Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Good activity (Zone of inhibition)[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key biological assays are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

Research into the mechanisms of action of spiro-heterocyclic compounds suggests that their anticancer effects may be mediated through the induction of apoptosis. One of the key signaling pathways implicated is the p53-MDM2 pathway.[6][7] Some spiro compounds can inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). This inhibition leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like BAX, ultimately leading to programmed cell death.

p53_pathway spiro Spiro-heterocyclic Compound mdm2 MDM2 spiro->mdm2 Inhibits p53 p53 mdm2->p53 Inhibits p53_active Active p53 p53->p53_active Activation bax BAX Gene Transcription p53_active->bax Activates apoptosis Apoptosis bax->apoptosis Induces

Caption: Proposed p53-mediated apoptotic pathway induced by spiro-heterocyclic compounds.

The following diagram illustrates a general workflow for the initial screening of the biological activity of novel chemical compounds.

experimental_workflow synthesis Compound Synthesis & Characterization primary_screening Primary Screening (e.g., MTT Assay) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Apoptosis, MIC) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: General workflow for biological activity screening of new chemical entities.

References

Structure-activity relationship (SAR) studies of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate analogs.

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics targeting neurodegenerative disorders like Alzheimer's disease, the development of selective muscarinic M1 receptor agonists has been a focal point of research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs, serving as a case study in the optimization of spirocyclic scaffolds for M1 receptor agonism. Due to the limited availability of direct SAR studies on tert-butyl 1-oxa-5-azaspirooctane-5-carboxylate analogs, this closely related series offers valuable insights into the chemical features governing efficacy and selectivity.

Comparative Analysis of Biological Activity

The biological activity of the synthesized 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs was evaluated through in vitro receptor binding assays and in vivo assessments of cognitive enhancement and cholinergic side effects. The data, summarized in the table below, reveals key structural modifications that influence potency and selectivity for the M1 muscarinic receptor over the M2 subtype.

CompoundM1 Receptor Binding (IC₅₀, nM)M2 Receptor Binding (IC₅₀, nM)Antiamnesic Activity (ED₅₀, mg/kg, s.c.)Hypothermia (MED, mg/kg, s.c.)Tremor (MED, mg/kg, s.c.)Salivation (MED, mg/kg, s.c.)
6a CH₃CH₃6.88.30.13>10>10
6b C₂H₅CH₃15380.33>10>10
6c n-C₃H₇CH₃2398110>10>10
6d CH₃C₂H₅48120310>10>10
6e CH₃n-C₃H₇78350>10>10>10>10
13 CH₃->1000>1000>10>10>10>10

Data extracted from Tsukamoto et al., Chem. Pharm. Bull., 1995, 43(9), 1523-9.[1][2]

Key Structure-Activity Relationship Insights

The data highlights several critical SAR trends for this series of spirocyclic compounds:

  • N8-Substitution: The substituent at the N8 position (R²) plays a crucial role in M1 receptor affinity. The N8-methyl analog (6a ) demonstrated the highest affinity for both M1 and M2 receptors. Increasing the alkyl chain length at this position, as seen in 6d and 6e , led to a progressive decrease in binding affinity.

  • N2-Substitution: Alterations at the N2 position (R¹) also significantly impact activity. While the N2-methyl analog (6a ) was potent, elongation of the alkyl chain to ethyl (6b ) and n-propyl (6c ) resulted in a moderate reduction in M1 affinity but a more pronounced decrease in M2 affinity, thereby slightly improving M1 selectivity.

  • In Vivo Efficacy: The lead compound, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a ), exhibited potent antiamnesic activity in a scopolamine-induced memory impairment model, with an effective dose of 0.1 mg/kg (s.c.).[1][2] However, this compound also induced hypothermia at a dose of 3 mg/kg (s.c.), indicating a narrow therapeutic window.[1][2]

  • Impact of the Spirocyclic Core: The replacement of the oxygen atom at the 1-position with a nitrogen atom, as in compound 13 (2,8-dimethyl-1,2,8-triazaspiro[4.5]decan-3-one), resulted in a dramatic loss of affinity for both M1 and M2 receptors.[1][2] This underscores the importance of the oxa-spirocyclic core for receptor interaction.

Experimental Protocols

Muscarinic M1 and M2 Receptor Binding Assays

Objective: To determine the in vitro affinity of the compounds for muscarinic M1 and M2 receptors.

Methodology:

  • Membrane Preparation: Cerebral cortex (for M1) and heart (for M2) tissues from Wistar rats were homogenized in 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in the same buffer.

  • Binding Assay: The membrane preparations were incubated with the radioligand [³H]pirenzepine for M1 receptors or [³H]quinuclidinyl benzilate ([³H]QNB) for M2 receptors, in the presence of varying concentrations of the test compounds.

  • Incubation and Filtration: The incubation was carried out at 25°C for 60 minutes. The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis.

In Vivo Antiamnesic Activity (Passive Avoidance Task)

Objective: To evaluate the ability of the compounds to reverse scopolamine-induced memory deficits in rats.

Methodology:

  • Apparatus: A step-through passive avoidance apparatus consisting of an illuminated and a dark compartment separated by a guillotine door was used.

  • Acquisition Trial: Rats were placed in the illuminated compartment. When they entered the dark compartment, they received a mild electric foot shock.

  • Drug Administration: Immediately after the acquisition trial, the test compounds were administered subcutaneously (s.c.). Scopolamine (1 mg/kg, i.p.) was administered 30 minutes before the retention test to induce amnesia.

  • Retention Test: 24 hours after the acquisition trial, the rats were again placed in the illuminated compartment, and the latency to enter the dark compartment was recorded. An increased latency to enter the dark compartment is indicative of improved memory retention.

  • Data Analysis: The effective dose (ED₅₀), the dose at which 50% of the animals exhibited a significant increase in step-through latency, was calculated.

Assessment of Cholinergic Side Effects

Objective: To determine the minimum effective dose (MED) at which the compounds induce hypothermia, tremor, and salivation in rats.

Methodology:

  • Animal Groups: Male Wistar rats were divided into groups and administered various doses of the test compounds subcutaneously.

  • Hypothermia: Rectal temperature was measured at regular intervals before and after drug administration. The MED for hypothermia was defined as the lowest dose that caused a significant decrease in body temperature.

  • Tremor and Salivation: The animals were observed for the presence and severity of tremors and salivation. The MED for these effects was the lowest dose at which these signs were observed in a significant number of animals.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the biological activity of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs.

A diagram illustrating the key structure-activity relationships.

Note: The placeholder for the chemical structure image in the DOT script (https://i.imgur.com/your_image_url.png) should be replaced with an actual image of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold for proper rendering.

References

A comprehensive review of synthetic methodologies for azaspirooctane scaffolds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspirooctane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological properties. This guide provides a comprehensive and objective comparison of the key synthetic methodologies for constructing this valuable scaffold, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research endeavor.

Key Synthetic Strategies at a Glance

Several powerful strategies have been developed for the synthesis of azaspirooctanes, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as cycloaddition reactions, intramolecular cyclizations, and rearrangements. This review will delve into the specifics of these methods, providing a comparative analysis to guide synthetic planning.

Comparative Analysis of Synthetic Methodologies

The following tables provide a structured summary of quantitative data for the key synthetic methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.

Methodology Azaspirooctane Scaffold Key Reagents & Conditions Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
[3+2] Cycloaddition 2,6-Diazaspiro[3.4]octaneAzomethine ylide, electron-deficient alkenes, TFA (cat.), 20-100°C59-83Not ReportedNot Applicable (racemic)[1]
Domino Radical Bicyclization 1-Azaspiro[4.4]nonaneO-benzyl oxime ether, Bu₃SnH, AIBN or Et₃B11-67trans favoredNot Applicable (racemic)[2]
Rhodium-Catalyzed Cyclopropanation Azaspiro[n.2]alkanesExocyclic olefin, donor/acceptor carbene, Rh₂(p-PhTPCP)₄HighHighup to 99%[3]
Intramolecular Schmidt Reaction Azaspiro[4.5]decan-8-oneδ-Azido ketone, strong protic acid (TFA) or Lewis acid (TiCl₄)Moderate to HighNot ApplicableNot Applicable (racemic)[4]
Kulinkovich Reaction Azaspiro[2.5]octan-4-olEster, Grignard reagent, Ti(OiPr)₄GoodDiastereoselectiveChiral auxiliaries can be used[5][6][7]
Aza-Piancatelli Rearrangement 4-Amino-cyclopent-2-enone fused systems2-Furylcarbinol, aniline, various catalysts (e.g., InBr₃)Hightrans favoredNot Applicable (racemic)[8][9]

Detailed Experimental Protocols

Rhodium-Catalyzed Enantioselective and Diastereoselective Cyclopropanation for Azaspiro[n.2]alkanes

This protocol is adapted from the work of Mendoza and coworkers for the synthesis of chiral azaspiro[n.2]alkanes.[3]

Materials:

  • Exocyclic olefin (e.g., N-Boc-4-methylenepiperidine) (1.0 equiv)

  • Donor/acceptor carbene precursor (e.g., ethyl 2-diazo-2-phenylacetate) (1.2 equiv)

  • Rh₂(S-pPhTPCP)₄ catalyst (0.1 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar and 4 Å molecular sieves is added the Rh₂(S-pPhTPCP)₄ catalyst.

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous CH₂Cl₂ is added via syringe, followed by the exocyclic olefin.

  • The donor/acceptor carbene precursor, dissolved in anhydrous CH₂Cl₂, is added dropwise to the stirred solution at room temperature over a period of 1 hour.

  • The reaction mixture is stirred at room temperature until the starting olefin is consumed (monitored by TLC).

  • The reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired azaspiro[n.2]alkane.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Intramolecular Schmidt Reaction for the Synthesis of Azaspiro[4.5]decan-8-one

This protocol is a general procedure based on the work of Aubé and coworkers.[4][10]

Materials:

  • δ-Azido ketone (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Titanium tetrachloride (TiCl₄) (as catalyst)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar is added the δ-azido ketone dissolved in anhydrous CH₂Cl₂.

  • The solution is cooled to 0 °C in an ice bath.

  • The acid catalyst (TFA or TiCl₄) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired azaspiro[4.5]decan-8-one.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key synthetic strategies discussed.

synthetic_pathways cluster_cycloaddition Cycloaddition Strategies cluster_intramolecular Intramolecular Cyclization Azomethine Ylide Azomethine Ylide [3+2] Cycloaddition [3+2] Cycloaddition Azomethine Ylide->[3+2] Cycloaddition Alkene Alkene Alkene->[3+2] Cycloaddition Azaspiro[3.4]octane Azaspiro[3.4]octane [3+2] Cycloaddition->Azaspiro[3.4]octane Acyclic Precursor Acyclic Precursor Domino Radical Bicyclization Domino Radical Bicyclization Acyclic Precursor->Domino Radical Bicyclization Radical Initiator Radical Initiator Radical Initiator->Domino Radical Bicyclization Azaspiro[4.4]nonane Azaspiro[4.4]nonane Domino Radical Bicyclization->Azaspiro[4.4]nonane

Caption: Overview of Cycloaddition and Intramolecular Cyclization Pathways.

enantioselective_synthesis Exocyclic Olefin Exocyclic Olefin Catalytic Cycle Catalytic Cycle Exocyclic Olefin->Catalytic Cycle Diazo Compound Diazo Compound Diazo Compound->Catalytic Cycle Chiral Rhodium Catalyst Chiral Rhodium Catalyst Chiral Rhodium Catalyst->Catalytic Cycle controls stereochemistry Enantioenriched Azaspiro[n.2]alkane Enantioenriched Azaspiro[n.2]alkane Catalytic Cycle->Enantioenriched Azaspiro[n.2]alkane

Caption: Workflow for Asymmetric Rhodium-Catalyzed Cyclopropanation.

This comprehensive guide provides a solid foundation for understanding and applying various synthetic methodologies for the construction of azaspirooctane scaffolds. By comparing the available strategies and providing detailed experimental protocols, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Researcher's Guide to the Computational Conformational Analysis of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the computational analysis of the conformational properties of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate. Due to the limited availability of direct comparative studies on this specific molecule, this document outlines a recommended workflow, compares potential computational methods, and presents a template for data analysis and visualization based on established practices for similar spirocyclic systems.

Spirocyclic scaffolds have gained significant interest in drug discovery due to their inherent three-dimensionality and structural rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1][2] The title compound, tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate, incorporates a piperidine ring fused to an oxirane ring via a spiro junction. This unique architecture presents an interesting case for conformational analysis, as the interplay between the ring systems and the bulky tert-butoxycarbonyl (Boc) protecting group can dictate its bioactivity. Understanding the conformational landscape of this molecule is crucial for its application in medicinal chemistry.[3]

Experimental Protocols: Synthesis and Structural Characterization

While a specific synthesis for tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate is not detailed in the provided search results, a plausible synthetic route can be inferred from methodologies for similar oxazaspiro compounds. A common approach involves the epoxidation of a suitable unsaturated precursor.

A proposed experimental workflow for obtaining the necessary validation data would be:

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_validation Computational Validation start Unsaturated Piperidine Precursor epoxidation Epoxidation (e.g., with m-CPBA) start->epoxidation product tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate epoxidation->product nmr NMR Spectroscopy (1H, 13C) product->nmr xray Single-Crystal X-ray Diffraction product->xray comp_data Calculated Conformational Data nmr->comp_data Compare chemical shifts and coupling constants xray->comp_data Compare bond lengths and angles

Figure 1. A proposed experimental and validation workflow for studying the conformational properties of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of conformational isomers in solution, such as different chair and boat conformations of the piperidine ring or rotamers of the Boc group, can often be detected by NMR.[3] Analysis of coupling constants and chemical shifts can provide insights into the preferred conformation.[4]

Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, X-ray diffraction provides the most definitive experimental data on the solid-state conformation of the molecule, including precise bond lengths, bond angles, and torsion angles.[5] This data serves as an excellent benchmark for validating the accuracy of computational methods.

Computational Workflow for Conformational Analysis

A systematic computational approach is essential to thoroughly explore the potential energy surface of the molecule and identify all low-energy conformers.

G start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics - MMFF94) start->conf_search clustering Clustering and Selection of Unique Conformers conf_search->clustering dft_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) clustering->dft_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) dft_opt->freq_calc high_level Single-Point Energy Calculation (e.g., DFT: B3LYP-D3/def2-TZVP) freq_calc->high_level analysis Population Analysis and Property Calculation (Boltzmann distribution, dihedral angles, etc.) high_level->analysis

Figure 2. A typical computational workflow for the conformational analysis of a flexible molecule.

Comparison of Computational Methods

The choice of computational method can significantly impact the accuracy of the predicted conformational energies and geometries. This guide proposes a comparison between several levels of theory.

Table 1: Comparison of Potential Computational Methods

MethodDescriptionProsCons
Molecular Mechanics (MM) Uses a classical force field (e.g., MMFF94, UFF) to estimate energies.Computationally inexpensive, suitable for initial conformational searches on large molecules.Less accurate, parameters may not be optimized for novel scaffolds, does not explicitly treat electrons.
Density Functional Theory (DFT) - B3LYP A popular hybrid DFT functional that provides a good balance of accuracy and computational cost.[6]Generally provides reliable geometries and relative energies for organic molecules.May not adequately describe non-covalent interactions (e.g., dispersion forces), which can be important for conformational preferences.[6]
DFT with Dispersion Correction (e.g., B3LYP-D3) Incorporates an empirical correction term to account for van der Waals and other dispersion interactions.[6]More accurately models intramolecular non-covalent interactions, leading to better energy predictions.[6]Slightly higher computational cost than standard DFT.
Ab Initio Methods (e.g., MP2) Based on the principles of quantum mechanics without empirical parameters.Can provide very high accuracy, especially for electron correlation effects.Computationally very expensive, often impractical for molecules of this size for full geometry optimization and frequency calculations.

Data Presentation: Hypothetical Conformational Analysis Results

The primary conformations of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate are expected to arise from the ring pucker of the piperidine moiety (chair, boat, twist-boat) and the orientation of the Boc group. The following tables illustrate how the results of a comparative computational study could be presented.

Table 2: Calculated Relative Energies and Boltzmann Populations of Conformers

Conformer IDPiperidine ConformationRelative Energy (B3LYP-D3/def2-TZVP) (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 Chair (axial oxirane)0.0075.2
Conf-2 Chair (equatorial oxirane)1.2512.1
Conf-3 Twist-Boat2.502.0
Conf-4 Boat4.00< 0.1

Table 3: Comparison of Key Dihedral Angles (in degrees) with Hypothetical Experimental Data

Dihedral AngleConformerB3LYP/6-31GB3LYP-D3/6-31GExperimental (X-ray)
C2-N1-C6-C5Conf-1 -55.2-56.1-57.3
C2-N1-C6-C5Conf-2 54.855.9N/A
O1-C7-C8-N1Conf-1 120.5121.0121.5
O1-C7-C8-N1Conf-2 -119.8-120.5N/A

Conclusion

A thorough computational analysis of tert-Butyl 1-oxa-5-azaspirooctane-5-carboxylate, supported by experimental validation, is crucial for understanding its structural and electronic properties. This guide proposes a systematic workflow for such an investigation. By comparing the results from different computational methods, researchers can gain a more robust understanding of the conformational landscape of this and other related spirocyclic molecules, which is invaluable for rational drug design and development. The use of dispersion-corrected DFT is likely to be important for accurately capturing the subtle non-covalent interactions that dictate the conformational preferences in this system.[6]

References

A Comparative Guide to the Efficient Synthesis of Spiro-Oxetanes: Exploring Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the spiro-oxetane motif represents a valuable structural element in modern medicinal chemistry. Its unique three-dimensional arrangement offers improved physicochemical properties, such as increased solubility and metabolic stability, making it a desirable component in novel therapeutic agents. This guide provides an objective comparison of various synthetic methodologies for the efficient construction of spiro-oxetanes, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.

This comparison focuses on four prominent methods for spiro-oxetane synthesis: Silver-Catalyzed 1,3-Dipolar Cycloaddition, Oxone®-Mediated Oxidative Cyclization, Paternò-Büchi Reaction, and Intramolecular Williamson Ether Synthesis. Each method offers distinct advantages and is suited for different substrate scopes and synthetic strategies.

Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data for each of the discussed synthetic methods, allowing for a direct comparison of their efficiency and applicability.

MethodReagent/CatalystGeneral Substrate ScopeReaction TimeTemperature (°C)Yield (%)
Silver-Catalyzed 1,3-Dipolar CycloadditionSilver Acetate (AgOAc)Azomethine ylides and electron-deficient alkenes12 - 24 h25 - 8040 - 90
Oxone®-Mediated Oxidative CyclizationOxone® (Potassium peroxymonosulfate)o-Cycloalkylaminoacetanilides4 - 8 h40 - 6060 - 85
Paternò-Büchi ReactionUV light (photochemical)Carbonyl compounds (aldehydes/ketones) and alkenes12 - 48 h20 - 3030 - 70
Intramolecular Williamson Ether SynthesisStrong base (e.g., NaH, KOtBu)Haloalcohols or diols with a leaving group2 - 16 h0 - 8050 - 95

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below to facilitate their implementation in the laboratory.

Silver-Catalyzed 1,3-Dipolar Cycloaddition for Spiro-Oxetane-Pyrrolidines

This method is effective for the synthesis of spiro-oxetane-pyrrolidine scaffolds.

Procedure:

  • To a solution of the imine (1.0 mmol) and the olefinic dipolarophile (1.2 mmol) in an appropriate solvent (e.g., toluene, 10 mL), add silver acetate (0.1 mmol, 10 mol%).

  • Add a phosphine ligand (e.g., triphenylphosphine, 0.12 mmol) and a mild base (e.g., triethylamine, 1.5 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired spiro-oxetane product.

Oxone®-Mediated Oxidative Cyclization of o-Cycloalkylaminoacetanilides

This protocol is particularly useful for the synthesis of spiro-oxetanes fused to benzimidazole rings.

Procedure:

  • Dissolve the o-cycloalkylaminoacetanilide precursor (1.0 mmol) in formic acid (10 mL).

  • Add Oxone® (3.0 mmol) in one portion to the solution.

  • Stir the mixture at 40 °C for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the formic acid under reduced pressure.

  • Add water (20 mL) to the residue and neutralize with solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-oxetane-fused benzimidazole.[1]

Paternò-Büchi Reaction for Spiro-Oxetane Synthesis

This photochemical approach allows for the [2+2] cycloaddition of a carbonyl compound and an alkene.

Procedure:

  • In a quartz reaction vessel, dissolve the carbonyl compound (1.0 mmol) and the alkene (2.0-5.0 mmol) in a suitable solvent (e.g., acetonitrile, benzene).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the mixture with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the spiro-oxetane product.

Intramolecular Williamson Ether Synthesis

This classical method remains a robust and high-yielding approach for the formation of the oxetane ring from a suitable precursor.

Procedure:

  • To a solution of the haloalcohol or a diol with a suitable leaving group (e.g., tosylate, mesylate) (1.0 mmol) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized experimental workflow and a key signaling pathway relevant to the application of these synthesized molecules.

Experimental_Workflow Start Starting Materials (e.g., Carbonyl, Alkene, Amino Acid, Haloalcohol) Reaction Reaction Setup - Solvent - Reagent/Catalyst Addition - Temperature Control Start->Reaction 1. Preparation Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring 2. Execution Workup Aqueous Workup - Quenching - Extraction Monitoring->Workup 3. Completion Purification Purification (Column Chromatography) Workup->Purification 4. Isolation Product Spiro-Oxetane Product Purification->Product 5. Final Product

Caption: Generalized workflow for spiro-oxetane synthesis.

Signaling_Pathway Drug Spiro-Oxetane Compound Target Protein Target (e.g., Kinase, Receptor) Drug->Target Binding & Modulation Downstream Downstream Signaling Cascade Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response Biological Outcome

Caption: Drug-target interaction and downstream signaling.

References

Safety Operating Guide

Personal protective equipment for handling tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate (CAS No: 276872-90-3). Adherence to these procedures is critical to ensure personal safety and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand Protection Protective gloves or gauntlets.Prevents skin contact and absorption.[1]
Respiratory Protection For low-level exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator.[1]Avoids inhalation of dust, fumes, gas, mist, vapors, or sprays.[1]
Skin and Body Protection Protective clothing.Minimizes the risk of skin exposure.[1]

Experimental Workflow and Safety Precautions

The following diagram outlines the standard operating procedure for handling and disposing of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate, incorporating necessary safety measures.

Workflow for Handling and Disposal cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Disposal cluster_cleanup Post-Experiment Cleanup Don PPE 1. Don Required PPE Prepare Workspace 2. Prepare Ventilated Workspace Don PPE->Prepare Workspace Weigh Compound 3. Weigh Compound in Fume Hood Prepare Workspace->Weigh Compound Perform Experiment 4. Conduct Experiment Weigh Compound->Perform Experiment Segregate Waste 5. Segregate Solid Waste Perform Experiment->Segregate Waste Label Waste 6. Label Waste Container Segregate Waste->Label Waste Store Waste 7. Store for Professional Disposal Label Waste->Store Waste Decontaminate Workspace 8. Decontaminate Workspace Store Waste->Decontaminate Workspace Doff PPE 9. Doff and Dispose of PPE Decontaminate Workspace->Doff PPE

Caption: Handling and Disposal Workflow

Operational Plan

1. Preparation:

  • Before handling the compound, ensure all required PPE is correctly worn.

  • Prepare a well-ventilated workspace, preferably a chemical fume hood.

2. Chemical Handling:

  • Weigh the solid compound carefully within the fume hood to avoid generating dust.

  • Conduct the experiment, minimizing the creation of dust and aerosols.

3. Emergency Procedures:

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]

  • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor. Do not induce vomiting.[1]

  • Inhalation: Move the individual to fresh air.

Disposal Plan

Proper disposal of tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste:

    • Collect all solid chemical waste in a designated and clearly labeled container.[1]

    • This includes any unused compound and contaminated materials such as pipette tips, weigh boats, and paper towels.

  • Container Labeling:

    • The waste container must be clearly labeled with the chemical name and any relevant hazard symbols.

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Dispose of the chemical waste through a licensed chemical waste disposal service. Do not dispose of it in regular trash or down the drain. Each solid chemical should be collected in a separate polybag and handed over to the appropriate facility for disposal.[1]

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.